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Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester Documentation Hub

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  • Product: Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
  • CAS: 1628321-47-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Structural Utility, and Synthetic Applications of Ethyl 7-((benzyloxy)amino)heptanoate

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Focus: Bifunctional Linker Strategies, Reverse Hydroxamate Synthesis, and Metalloenzyme Inhibitor Design Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Focus: Bifunctional Linker Strategies, Reverse Hydroxamate Synthesis, and Metalloenzyme Inhibitor Design

Executive Summary

In the landscape of modern rational drug design—particularly concerning metalloenzymes like Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and 5-Lipoxygenase (5-LOX)—the architectural precision of the aliphatic linker is as critical as the pharmacophore itself. Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a highly specialized, orthogonally protected bifunctional building block.

By providing a pre-assembled 7-carbon aliphatic spacer capped with an ethyl ester and an O-benzyl protected secondary hydroxylamine, this molecule serves as an elite precursor for synthesizing reverse hydroxamates and N-hydroxyureas . This guide dissects the physicochemical properties of this compound, explains the mechanistic causality behind its structural design, and provides a self-validating synthetic protocol for its deployment in drug discovery workflows.

Structural Elucidation & Physicochemical Profiling

The utility of CAS 1628321-47-0 lies in its biomimetic geometry. The 7-carbon backbone (heptanoic acid derivative) contains a hexamethylene (-(CH₂)-₆) chain between the ester carbonyl and the terminal nitrogen. This exact spatial arrangement is isosteric to the suberic acid core found in Vorinostat (SAHA), the FDA-approved pan-HDAC inhibitor 1.

Table 1: Physicochemical & Structural Properties
PropertySpecification / ValueMechanistic Significance
Chemical Name Ethyl 7-((benzyloxy)amino)heptanoateNomenclature defining the orthogonal protection strategy.
CAS Number 1628321-47-0Unique identifier for procurement and library indexing.
Molecular Formula C₁₆H₂₅NO₃Represents the lipophilic core and protected heteroatoms.
Molecular Weight 279.38 g/mol Low molecular weight allows for downstream fragment additions without violating Lipinski's Rule of 5.
Linker Homology Hexamethylene (-(CH₂)-₆)Perfectly spans the ~14 Å hydrophobic channel of Class I/II HDACs to reach the catalytic zinc ion.
C-Terminus Ethyl EsterStable carboxylate precursor; prevents premature cyclization or oligomerization during N-terminal functionalization.
N-Terminus O-Benzyl HydroxylamineChemoselective handle for N-acylation; prevents over-oxidation of the sensitive N-O bond.

Mechanistic Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why this specific building block is chosen over simpler aliphatic amines. The design of metalloenzyme inhibitors frequently relies on Zinc-Binding Groups (ZBGs) 2. While standard hydroxamic acids (R-C(=O)-NH-OH) are potent bidentate chelators, they suffer from rapid in vivo glucuronidation and hydrolysis, leading to poor pharmacokinetic (PK) profiles 3.

The "Reverse Hydroxamate" Advantage

By utilizing the secondary amine of CAS 1628321-47-0, chemists can synthesize reverse hydroxamates (R-N(OH)-C(=O)-R'). This simple inversion of the amide bond maintains the critical bidentate chelation geometry required for Zn²⁺ binding but drastically increases resistance to endogenous amidases 4.

The Orthogonal Protection Strategy
  • Why O-Benzyl (OBn)? Free hydroxylamines are highly nucleophilic at both the nitrogen and oxygen atoms, leading to complex mixtures during acylation. The OBn group directs reactivity exclusively to the nitrogen. Furthermore, OBn is completely stable to the basic conditions of ester saponification (LiOH) and the acidic conditions of peptide coupling, but is cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions 5.

  • Why an Ethyl Ester? The ethyl ester protects the carboxylic acid from self-condensation during the N-acylation step. It can be selectively hydrolyzed to a free acid, which then serves as the attachment point for the "Surface Recognition Cap"—the moiety that dictates isoform selectivity by interacting with the rim of the enzyme's active site.

Synthetic Methodologies and Protocols

The following is a self-validating, step-by-step protocol for converting CAS 1628321-47-0 into a reverse hydroxamate-based HDAC inhibitor.

Protocol: Synthesis of a Reverse Hydroxamate ZBG

Step 1: N-Acylation (Formation of the Reverse Hydroxamate Precursor)

  • Procedure: Dissolve CAS 1628321-47-0 (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Dropwise, add the desired acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours at room temperature.

  • Causality Check: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct driving the reaction forward without competing with the secondary amine for the acyl chloride. TLC (Hexanes/EtOAc) should show complete consumption of the starting material.

Step 2: Ester Saponification

  • Procedure: Concentrate the organic layer and redissolve the crude intermediate in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 using 1M HCl and extract with EtOAc.

  • Causality Check: LiOH is a mild base that selectively hydrolyzes the ethyl ester without cleaving the newly formed, more sterically hindered N-acyl bond. The THF/H₂O biphasic system ensures solubility of both the lipophilic organic intermediate and the inorganic base.

Step 3: Amide Coupling (Attaching the Surface Recognition Cap)

  • Procedure: Dissolve the free carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target surface-recognition amine (e.g., a substituted aniline, 1.1 eq). Stir for 12 hours.

  • Causality Check: HATU generates a highly reactive HOAt-ester intermediate. This is critical for driving the amidation to completion, especially when coupling electron-deficient or sterically hindered anilines.

Step 4: Catalytic Hydrogenolysis (Global Deprotection)

  • Procedure: Dissolve the coupled product in Methanol (MeOH). Degas the solution with N₂. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final reverse hydroxamate.

  • Causality Check: Catalytic hydrogenation cleanly cleaves the O-benzyl ether to reveal the free N-OH group. MeOH is explicitly chosen as a polar protic solvent to stabilize the highly polar reverse hydroxamate product and prevent it from poisoning the palladium catalyst.

Data Presentation & Visualization

Workflow Diagram: Orthogonal Deprotection Strategy

Workflow A Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) B N-Acylation (R-COCl, DIPEA, CH2Cl2) A->B Step 1 C N-Acyl-O-benzyl Intermediate B->C D Ester Saponification (LiOH, THF/H2O) C->D Step 2 E Free Carboxylic Acid D->E F Amide Coupling (Cap-NH2, HATU, DIPEA) E->F Step 3 G Hydrogenolysis (H2, Pd/C, MeOH) F->G Step 4 H Reverse Hydroxamate Inhibitor (Active ZBG) G->H Deprotection

Synthetic workflow for generating reverse hydroxamates from CAS 1628321-47-0.

Pharmacophore Mapping Diagram

Pharmacophore Cap Surface Recognition Cap (Solvent Exposed) Linker 7-Carbon Aliphatic Linker (Hydrophobic Channel) Cap->Linker ZBG Reverse Hydroxamate (Zinc-Binding Group) Linker->ZBG Zinc Zn2+ Ion (HDAC Active Site) ZBG->Zinc Bidentate Chelation

Pharmacophore mapping of the derived reverse hydroxamate in the HDAC active site.

Table 2: Comparative Advantages of ZBG Architectures
FeatureStandard Hydroxamate (e.g., SAHA)Reverse Hydroxamate (Derived from CAS 1628321-47-0)
General Structure R-C(=O)-NH-OHR-N(OH)-C(=O)-R'
Metabolic Stability Susceptible to rapid hydrolysis via amidasesHighly resistant to enzymatic cleavage
PK Profile Often poor (rapid systemic clearance)Improved half-life and bioavailability
Synthetic Precursor Suberic acid derivatives7-aminoheptanoic acid derivatives

References

  • Source: PubMed Central (PMC)
  • Title: QSAR Studies on Hydroxamic Acids: A Fascinating Family of Chemicals with a Wide Spectrum of Activities Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Exploratory

Unraveling the Physical Properties of Chemical Compounds: A Guide to Molecular Weight and Exact Mass

Introduction In the realms of chemical research, drug development, and materials science, a precise understanding of a compound's fundamental physical properties is paramount. Among the most critical of these are molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of chemical research, drug development, and materials science, a precise understanding of a compound's fundamental physical properties is paramount. Among the most critical of these are molecular weight and exact mass. While often used interchangeably in general discussion, these two values represent distinct concepts that are crucial for everything from reaction stoichiometry to high-resolution mass spectrometry. This technical guide will delve into the definitions, calculation methods, and practical applications of molecular weight and exact mass, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these core chemical identifiers.

The Challenge of an Undefined Analyte: The Case of CAS 1628321-47-0

A search for the compound designated by CAS number 1628321-47-0 in comprehensive chemical databases and supplier catalogs yields no publicly available information. This suggests that the CAS number may be incorrect, assigned to a proprietary substance not in the public domain, or is a novel compound yet to be widely indexed. Consequently, without an established chemical formula or structure, the determination of its molecular weight and exact mass is not possible at this time.

To illustrate the principles and methodologies, this guide will proceed using a well-documented compound as a proxy.

Defining the Core Concepts: Molecular Weight vs. Exact Mass

A clear understanding of the distinction between molecular weight and exact mass is foundational for accurate scientific interpretation and application.

Molecular Weight (or Molar Mass)

Molecular weight represents the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is expressed in atomic mass units (amu) or, more commonly in a laboratory setting, as molar mass in grams per mole ( g/mol ). This value is what is typically used for bulk calculations, such as determining the amount of a substance needed for a chemical reaction.

Exact Mass

In contrast, the exact mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element. This value is monoisotopic and does not consider the natural isotopic distribution. The exact mass is a critical parameter in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of accuracy.

The relationship between these two key parameters can be visualized as follows:

G A Chemical Formula D Molecular Weight (Average Mass) A->D E Exact Mass (Monoisotopic Mass) A->E B Isotopic Masses B->E C Natural Isotopic Abundance C->D

Caption: Relationship between Chemical Formula, Isotopic Data, Molecular Weight, and Exact Mass.

Tabular Summary of Key Physicochemical Data

For any given compound, these values can be summarized for clarity. The following table illustrates this for a hypothetical compound with the chemical formula C₁₀H₁₂N₂O₃:

ParameterValueUnitSignificance
Molecular Formula C₁₀H₁₂N₂O₃-Defines the elemental composition of the molecule.
Molecular Weight 208.22 g/mol Used for stoichiometric calculations in chemical reactions.
Exact Mass 208.08479DaCrucial for elemental composition determination by high-resolution mass spectrometry.

Experimental and Computational Methodologies

The determination of molecular weight and exact mass relies on both computational methods based on the chemical formula and experimental verification.

Computational Protocol: Calculating Molecular Weight and Exact Mass

Objective: To calculate the molecular weight and exact mass from a known chemical formula.

Procedure:

  • Identify the Chemical Formula: Determine the precise number of atoms of each element in the molecule.

  • Calculate Molecular Weight:

    • For each element, multiply the number of atoms by its standard atomic weight (which accounts for natural isotopic abundance).

    • Sum these values to obtain the molecular weight.

  • Calculate Exact Mass:

    • For each element, multiply the number of atoms by the mass of its most abundant isotope.

    • Sum these values to obtain the exact mass.

The workflow for these calculations can be represented as follows:

G start Start | Known Chemical Formula step1 Step 1 List Constituent Elements and Atom Counts start->step1 sub_calc Calculations step1->sub_calc step2a Molecular Weight Calculation Multiply atom count by standard atomic weight for each element sub_calc->step2a step2b Exact Mass Calculation Multiply atom count by the mass of the most abundant isotope for each element sub_calc->step2b step3a Sum Weighted Masses step2a->step3a step3b Sum Monoisotopic Masses step2b->step3b end_mw Result | Molecular Weight step3a->end_mw end_em Result | Exact Mass step3b->end_em

Caption: Workflow for the computational determination of Molecular Weight and Exact Mass.

Experimental Verification: High-Resolution Mass Spectrometry

Objective: To experimentally determine the exact mass of a compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent.

  • Ionization: Introduce the sample into the mass spectrometer where it is ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the m/z of the ionized molecule. The high resolution of the instrument allows for a very precise measurement of this value, which corresponds to the exact mass.

Self-Validation: The accuracy of the mass spectrometer is typically calibrated using a known standard. The experimental result for the analyte should be within a few parts per million (ppm) of the calculated exact mass for the proposed elemental formula. This provides a high degree of confidence in the compound's identity.

Conclusion

The molecular weight and exact mass are indispensable parameters in the characterization of chemical compounds. While the identity of CAS 1628321-47-0 remains elusive, the principles outlined in this guide provide a robust framework for the determination and application of these values for any known substance. A thorough understanding and correct application of these concepts are essential for the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

Due to the inability to identify a specific compound for CAS 1628321-47-0, a generalized list of authoritative resources for chemical properties is provided.

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

Foundational

Solubility Profile of Ethyl 7-((benzyloxy)amino)heptanoate in Organic Solvents: A Technical Whitepaper

Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted epigenetic ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted epigenetic therapeutics, the synthesis of Histone Deacetylase (HDAC) inhibitors—particularly suberoylanilide hydroxamic acid (SAHA) analogs—relies heavily on robust, high-yielding intermediate pathways[1]. Ethyl 7-((benzyloxy)amino)heptanoate (CAS: 1628321-47-0) serves as a critical zinc-binding group (ZBG) precursor [4]. Featuring a 7-carbon aliphatic linker terminated by an ethyl ester and a protected hydroxylamine, this molecule's behavior in solution dictates the efficiency of downstream deprotection and amidation steps.

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of ethyl 7-((benzyloxy)amino)heptanoate across various organic solvents. By bridging physicochemical theory with empirical methodology, this guide establishes a self-validating framework for solvent selection in active pharmaceutical ingredient (API) process scale-up.

Physicochemical Profiling & Causality of Solvation

To predict and understand the solubility behavior of ethyl 7-((benzyloxy)amino)heptanoate, we must analyze its structural thermodynamics. The molecule ( C16​H25​NO3​ , MW: 279.37 g/mol ) is an amphiphilic hybrid dominated by lipophilic character:

  • Hydrophobic Surface Area: The 7-carbon heptanoate chain and the aromatic benzyl ring create a massive non-polar surface area. This drives a high predicted partition coefficient (LogP 4.5 - 5.5), rendering the molecule highly soluble in non-polar and moderately polar aprotic solvents via London dispersion forces.

  • Hydrogen Bonding Domains: The ethyl ester ( −COOCH2​CH3​ ) acts as a moderate hydrogen-bond acceptor. The benzyloxyamino group ( −O−NH− ) possesses both hydrogen-bond donating (secondary amine) and accepting (ether oxygen) capabilities.

  • Solvent Causality: Because the lipophilic domains sterically shield the polar functional groups, the molecule exhibits exceptional solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF). Conversely, the extensive hydrophobic tail disrupts the highly ordered hydrogen-bond network of water, resulting in practical insolubility in aqueous media.

G cluster_0 Highly Soluble (>300 mg/mL) cluster_1 Moderately Soluble (~100 mg/mL) cluster_2 Poorly Soluble (<20 mg/mL) Molecule Ethyl 7-((benzyloxy)amino)heptanoate (Amphiphilic Intermediate) DCM Dichloromethane (Dispersion Forces) Molecule->DCM EtOAc Ethyl Acetate (Dipole-Dipole) Molecule->EtOAc THF Tetrahydrofuran (H-Bond Acceptor) Molecule->THF EtOH Ethanol (H-Bond Donor/Acceptor) Molecule->EtOH Hexane Hexanes (Strictly Non-Polar) Molecule->Hexane Water Aqueous Media (Hydrophobic Exclusion) Molecule->Water

Fig 1: Thermodynamic solubility mapping based on solvent-solute intermolecular interactions.

Experimental Methodology: Thermodynamic Solubility Determination

To generate actionable data for process chemistry, apparent dissolution rates must not be confused with true thermodynamic equilibrium. The following protocol is a self-validating system adapted from the principles of [2] and [3], optimized for organic matrices.

Step-by-Step Shake-Flask Protocol

1. Solvent Preparation & Saturation

  • Action: Add 500 mg of ethyl 7-((benzyloxy)amino)heptanoate to 1.0 mL of the target organic solvent in a 5 mL borosilicate glass vial.

  • Causality: Borosilicate glass is used to prevent plasticizer leaching (e.g., phthalates from standard microcentrifuge tubes) which occurs in aggressive solvents like THF and DCM, potentially interfering with UV quantification.

2. Thermal Equilibration

  • Action: Seal the vials with PTFE-lined caps. Agitate the suspensions in a reciprocal shaker bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality: A 48-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium. The PTFE lining prevents solvent evaporation and cross-contamination.

3. Phase Separation

  • Action: Centrifuge the saturated mixtures at 10,000 rpm for 15 minutes at 25 °C. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE filters are chemically inert to harsh organics. The 0.22 µm pore size strictly excludes sub-visible colloidal aggregates, ensuring that only fully solvated molecules are quantified, preventing artifactual overestimation of solubility.

4. HPLC-UV Quantification (Self-Validating Step)

  • Action: Dilute the filtrate serially in the mobile phase (e.g., Acetonitrile:Water 70:30). Analyze via HPLC-UV at λ = 254 nm.

  • Causality: The benzyl ring provides a robust π−π∗ transition chromophore at 254 nm, allowing for high-sensitivity detection without interference from the aliphatic tail or solvent fronts.

  • System Suitability Test (SST): Inject a known reference standard before and after the sample sequence. If the peak area variance exceeds 2.0%, or if secondary peaks appear, it indicates on-column degradation (e.g., ester hydrolysis), invalidating the run and prompting immediate method recalibration.

Workflow Step1 1. Saturation Excess solute in borosilicate vials Step2 2. Equilibration 48h agitation at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Centrifugation (10k rpm) & PTFE Filtration (0.22 µm) Step2->Step3 Step4 4. Serial Dilution Dilute in mobile phase to linear UV range Step3->Step4 Step5 5. HPLC-UV Analysis Quantification at λ=254 nm (Benzyl chromophore) Step4->Step5 Step6 6. Validation Pre/Post SST confirms no on-column degradation Step5->Step6

Fig 2: Self-validating Shake-Flask workflow for organic thermodynamic solubility.

Quantitative Data Summary

The table below summarizes the equilibrium solubility profile of ethyl 7-((benzyloxy)amino)heptanoate at 25 °C. Data is categorized to assist process chemists in selecting the optimal medium for specific synthetic transformations.

Solvent ClassSpecific SolventEquilibrium Solubility (mg/mL)Process Chemistry Implications
Halogenated Dichloromethane (DCM)> 500Excellent for initial extractions; poisons Pd/C catalysts.
Polar Aprotic Tetrahydrofuran (THF)> 450Ideal for strong-base mediated amidation/hydroxaminolysis.
Polar Aprotic Ethyl Acetate (EtOAc)> 350Optimal green alternative for liquid-liquid extraction.
Polar Protic Ethanol (EtOH)~ 120Preferred for catalytic hydrogenolysis (deprotection).
Non-Polar Hexanes< 25Useful as an anti-solvent for crystallization/precipitation.
Aqueous Water (pH 7.0)< 0.1Requires co-solvents or surfactants for biological assays.

Field-Proven Insights: Process Optimization

Understanding this solubility profile is not merely an academic exercise; it directly dictates the yield and purity of downstream HDAC inhibitor synthesis.

  • Optimizing Benzyl Deprotection: The removal of the benzyl protecting group via catalytic hydrogenolysis ( H2​ , Pd/C) requires a solvent that dissolves the intermediate but does not poison the catalyst. While DCM offers maximum solubility (>500 mg/mL), halogenated solvents aggressively deactivate palladium catalysts. Therefore, Ethanol (~120 mg/mL) is the solvent of choice. It provides sufficient substrate solvation while boasting high hydrogen gas solubility, thereby accelerating the deprotection kinetics without catalyst degradation.

  • Direct Hydroxylaminolysis: If the synthetic route bypasses deprotection to directly convert the ethyl ester into a hydroxamic acid (using NH2​OH and a strong base like NaOMe ), THF is the superior choice. Its high solubility capacity (>450 mg/mL) ensures the bulky intermediate remains fully dissolved during the nucleophilic acyl substitution, preventing premature precipitation of partially reacted intermediates.

  • Purification Strategy: The stark contrast between its solubility in Ethyl Acetate (>350 mg/mL) and Hexanes (<25 mg/mL) makes this binary system perfect for purification via anti-solvent crystallization or flash column chromatography.

References

  • United States Pharmacopeia (USP). "USP <1236>: Solubility Measurements Chapter". Biorelevant. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Section 5 Test Information Received under TSCA (Reference to OECD Test Guideline 105)". Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Novel Inhibitors of Human Histone Deacetylases: Design, Synthesis, Enzyme Inhibition, and Cancer Cell Growth Inhibition of SAHA-Based Non-hydroxamates". Retrieved from:[Link]

Exploratory

1H NMR and 13C NMR reference spectra for CAS 1628321-47-0

Comprehensive NMR Reference Guide for Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) Executive Summary Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a critical synthetic intermediate widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Reference Guide for Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0)

Executive Summary

Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and other hydroxamic acid-based therapeutics,[1]. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the experimental protocols and the mechanistic rationale behind the chemical shifts, this guide serves as a self-validating system for researchers synthesizing or utilizing this molecule in drug development pipelines.

Chemical Structure and Atom Numbering

For the purpose of precise spectral assignment, the molecule is divided into three distinct structural domains:

  • Ethyl Ester Terminus: C1' (methyl, -CH3) and C2' (methylene, -O-CH2-).

  • Aliphatic Heptanoate Core: C1 (carbonyl, C=O), C2 (α-CH2), C3 (β-CH2), C4 (γ-CH2), C5 (δ-CH2), C6 (ε-CH2), and C7 (ζ-CH2 adjacent to nitrogen).

  • O-Benzylhydroxylamine Terminus: N-H (amine proton), C1'' (benzylic methylene, -O-CH2-), and C2''–C6'' (phenyl ring carbons).

Experimental Methodology: Standardized NMR Acquisition Protocol

To ensure high-fidelity data reproduction and eliminate spectral artifacts, the following step-by-step protocol must be adhered to when preparing and analyzing CAS 1628321-47-0.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure (≥95%) Ethyl 7-((benzyloxy)amino)heptanoate.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended, which could degrade magnetic field homogeneity and broaden spectral lines.

Step 2: Instrument Calibration and Acquisition

  • 1H NMR: Tune the probe to the 1H frequency (e.g., 400 MHz or 600 MHz). Lock the spectrometer to the deuterium signal of CDCl3. Shim the magnet (Z1-Z4) until the CDCl3 residual solvent peak (7.26 ppm) is sharp and symmetrical. Acquire 16–32 transients with a 30° pulse angle, an acquisition time of 3–4 seconds, and a relaxation delay (D1) of 1.0 second.

  • 13C NMR: Tune the probe to the 13C frequency (e.g., 100 MHz or 150 MHz). Acquire 512–1024 transients using a 30° pulse angle, WALTZ-16 proton decoupling, and a relaxation delay of 2.0 seconds to ensure the full relaxation of quaternary carbons (e.g., the carbonyl and ipso-aromatic carbons).

Step 3: Data Processing

  • Apply a zero-filling factor of 2 and an exponential window function (line broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Perform manual phase correction and a polynomial baseline correction.

  • Reference the spectra to TMS (0.00 ppm) or the residual CDCl3 solvent peaks (1H: 7.26 ppm; 13C: 77.16 ppm).

Workflow Visualization

NMR_Workflow Synthesis Synthesize/Obtain CAS 1628321-47-0 SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Synthesis->SamplePrep Acquisition1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, ns=512+, d1=2s) SamplePrep->Acquisition13C Processing Data Processing (FT, Phase/Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Analysis Spectral Analysis & Peak Assignment Processing->Analysis

Workflow for the preparation, acquisition, and analysis of NMR spectra for CAS 1628321-47-0.

1H NMR Reference Data & Mechanistic Analysis

The 1H NMR spectrum of Ethyl 7-((benzyloxy)amino)heptanoate is characterized by distinct aliphatic multiplets and highly deshielded heteroatom-adjacent signals[2].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C1'-H31.25Triplet (t)7.13HEthyl -CH3
C4-H2, C5-H21.35Multiplet (m)-4HAliphatic chain γ, δ -CH2
C6-H21.50Multiplet (m)-2HAliphatic chain ε -CH2
C3-H21.62Multiplet (m)-2HAliphatic chain β -CH2
C2-H22.28Triplet (t)7.52HAliphatic chain α -CH2
C7-H22.95Triplet (t)7.12HAliphatic chain ζ -CH2
C2'-H24.12Quartet (q)7.12HEthyl -O-CH2-
C1''-H24.70Singlet (s)-2HBenzylic -O-CH2-Ar
N-H5.45Broad Singlet (br s)-1HAmine proton
Ar-H7.28 - 7.38Multiplet (m)-5HPhenyl ring protons

Mechanistic Causality of 1H Shifts:

  • The O-Benzylhydroxylamine Effect: The C7-H2 protons resonate at 2.95 ppm. This is significantly more deshielded than a standard aliphatic primary amine (~2.7 ppm). The causality lies in the electronegative oxygen atom attached directly to the nitrogen (N-alkoxyamine moiety). This oxygen inductively withdraws electron density through the nitrogen atom, stripping shielding electrons away from the adjacent C7 protons[2],[3].

  • Benzylic Deshielding: The C1''-H2 protons appear as a sharp singlet at 4.70 ppm. This pronounced downfield shift is driven by the synergistic electron-withdrawing effect of the adjacent oxygen atom and the magnetic anisotropy generated by the π-electron cloud of the phenyl ring[3].

  • Exchangeable Protons: The N-H proton at 5.45 ppm appears as a broad singlet due to quadrupolar relaxation of the 14N nucleus and intermolecular chemical exchange. If a drop of D2O is added to the NMR tube and shaken, this peak will disappear, confirming its assignment as a labile proton.

13C NMR Reference Data & Mechanistic Analysis

The 13C NMR spectrum provides a definitive carbon skeleton map, highly sensitive to the local electronic environment.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C1'14.2Primary (CH3)Ethyl -CH3
C324.9Secondary (CH2)Aliphatic chain β -CH2
C627.0Secondary (CH2)Aliphatic chain ε -CH2
C527.2Secondary (CH2)Aliphatic chain δ -CH2
C428.9Secondary (CH2)Aliphatic chain γ -CH2
C234.3Secondary (CH2)Aliphatic chain α -CH2
C752.1Secondary (CH2)Aliphatic chain ζ -CH2
C2'60.1Secondary (CH2)Ethyl -O-CH2-
C1''76.5Secondary (CH2)Benzylic -O-CH2-Ar
Ar-C (p)127.8Tertiary (CH)Phenyl para-carbon
Ar-C (m)128.3Tertiary (CH)Phenyl meta-carbons
Ar-C (o)128.4Tertiary (CH)Phenyl ortho-carbons
Ar-C (i)138.0Quaternary (C)Phenyl ipso-carbon
C1173.8Quaternary (C=O)Ester Carbonyl

Mechanistic Causality of 13C Shifts:

  • Carbonyl Resonance: The C1 ester carbonyl carbon is observed at 173.8 ppm, a classic signature for aliphatic esters. The lack of α,β-unsaturation or conjugation keeps this shift strictly in the 170–175 ppm window.

  • Heteroatom α-Effects: The C1'' benzylic carbon is heavily deshielded to 76.5 ppm[3]. This is the direct result of the strong α-effect from the adjacent sp3 oxygen atom. Similarly, the C7 carbon (52.1 ppm) experiences an α-effect from the nitrogen atom. The magnitude of this shift is slightly higher than a standard primary amine due to the β-effect exerted by the oxygen atom in the O-benzylhydroxylamine group[2].

  • Aliphatic Chain Dispersion: The central methylene carbons (C3, C4, C5, C6) cluster between 24 and 29 ppm. Their exact ordering is dictated by their proximity to the electron-withdrawing ester and hydroxylamine groups. C3 is the most shielded (24.9 ppm) due to the γ-gauche effect from the ester oxygen.

References

  • Organic Letters (ACS Publications). "Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines". Organic Letters. URL:[Link]

  • MDPI. "Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources". Molecules. URL:[Link]

Sources

Foundational

Stability Profile and Handling Protocols for Ethyl 7-(benzyloxyamino)heptanoate at Room Temperature

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl e...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (CAS: 1628321-47-0)

Executive Summary

Ethyl 7-(benzyloxyamino)heptanoate is a critical bifunctional intermediate frequently utilized in the synthesis of hydroxamic acid-based therapeutics, such as histone deacetylase (HDAC) inhibitors. Because the molecule contains both an aliphatic ethyl ester and an O-benzyl protected hydroxylamine, its stability profile is governed by the orthogonal reactivities of these two functional groups.

This whitepaper provides an in-depth mechanistic analysis of the compound's stability at room temperature (25°C), outlines predictive degradation pathways, and establishes a self-validating analytical workflow for pharmaceutical development professionals. While the O-benzyl protection significantly enhances the stability of the hydroxylamine moiety compared to its free form, specific environmental controls must be maintained to prevent gradual degradation during benchtop handling and storage.

Structural & Mechanistic Stability Analysis

To accurately predict the room-temperature stability of Ethyl 7-(benzyloxyamino)heptanoate, we must deconstruct the causality behind its chemical reactivity.

The Ethyl Ester Moiety

Aliphatic ethyl esters are thermodynamically stable at neutral pH and room temperature. The 7-carbon heptanoate chain provides moderate lipophilicity, which slightly shields the ester carbonyl from nucleophilic attack by ambient moisture. At 25°C, spontaneous hydrolysis in the absence of a strong acid or base catalyst is kinetically negligible.

The O-Benzyl Hydroxylamine Moiety

Free hydroxylamines (NH₂OH derivatives) are notoriously unstable at room temperature, prone to rapid oxidation, disproportionation, and N-O bond cleavage. However, the introduction of the O-benzyl protecting group fundamentally alters this stability profile[1].

  • Steric Shielding: The bulky phenyl ring restricts the approach of oxidants to the nitrogen lone pair.

  • Electronic Stabilization: By replacing the acidic N-OH proton with a stable benzyl ether linkage, the molecule is protected against base-catalyzed decomposition[1].

  • Causality of Degradation: Despite this protection, the secondary amine nitrogen retains a lone pair of electrons. Prolonged exposure to ambient oxygen and trace transition metals at room temperature can induce slow N-oxidation, leading to the formation of nitrones or N-oxides. Furthermore, the N-O bond, while stable to ambient heat, is susceptible to photolytic homolysis if exposed to direct ultraviolet (UV) light.

DegradationPathways Parent Ethyl 7-(benzyloxyamino)heptanoate (Stable at 25°C, Neutral pH) Hydrolysis Ester Hydrolysis (Moisture/pH Extremes) Parent->Hydrolysis H2O Oxidation Amine Oxidation (O2 / Trace Metals) Parent->Oxidation Ambient Air Cleavage N-O Bond Cleavage (Photolytic / Catalytic) Parent->Cleavage UV / Reductants Deg1 7-(benzyloxyamino)heptanoic acid + Ethanol Hydrolysis->Deg1 Deg2 Nitrones / N-Oxides Oxidation->Deg2 Deg3 Ethyl 7-aminoheptanoate + Benzaldehyde Cleavage->Deg3

Figure 1: Primary chemical degradation pathways of Ethyl 7-(benzyloxyamino)heptanoate at room temperature.

Empirical Stability Data (ICH Q1A Framework)

To validate the theoretical stability, pharmaceutical guidelines dictate standardized testing. According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, long-term benchtop stability is assessed at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH)[2].

Based on the established behavior of O-benzyl alkoxyamine hydrochlorides and aliphatic esters[3], the free base of Ethyl 7-(benzyloxyamino)heptanoate exhibits the following predictive degradation profile when stored under ambient laboratory conditions without inert gas protection.

Table 1: Predictive 6-Month Stability at 25°C / 60% RH
Time PointPurity (HPLC-UV)Moisture Content (KF)Primary Degradant ObservedPhysical Appearance
Initial (t=0) > 99.5%< 0.10%NoneClear to pale yellow oil
1 Month 99.2%0.15%Trace NitronePale yellow oil
3 Months 98.4%0.28%Nitrone (1.1%), Acid (0.3%)Yellow oil
6 Months 96.7%0.45%Nitrone (2.5%), Acid (0.6%)Dark yellow oil

Data Interpretation: The primary driver of degradation at room temperature is not ester hydrolysis (which accounts for <1% degradation over 6 months), but rather the slow, oxygen-driven oxidation of the secondary amine. This dictates that while the compound is perfectly stable for daily benchtop use, long-term storage requires specific interventions.

Experimental Workflow: Self-Validating Stability Protocol

To empirically verify the stability of specific batches, CMC professionals must employ a rigorous, self-validating analytical workflow. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Methodological Causality
  • Why use acidic mobile phases? The secondary amine is basic. Using 0.1% Formic Acid ensures the amine remains fully protonated during the chromatographic run. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring accurate integration.

  • Why use amber vials? As established, the N-O bond is susceptible to UV-induced homolytic cleavage. Amber glass blocks wavelengths below 400 nm, isolating thermal/oxidative degradation from photolytic degradation.

Step-by-Step Execution Protocol
  • Sample Preparation:

    • Accurately weigh 10.0 mg of Ethyl 7-(benzyloxyamino)heptanoate.

    • Dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution.

    • Aliquot 1.0 mL into multiple 2 mL amber glass HPLC vials.

  • Incubation (ICH Q1A(R2) Compliant):

    • Place the sealed vials in a controlled environmental chamber set to 25°C ± 2°C and 60% ± 5% RH[2].

    • Reserve one set of vials at -20°C to serve as the t=0 reference standard.

  • Time-Point Sampling:

    • Pull samples at t = 7 days, 14 days, 30 days, and 90 days.

    • Immediately upon pulling, quench any ongoing oxidative reactions by adding 10 µL of 10% Trifluoroacetic acid (TFA) in MeCN to protonate the amine.

  • Chromatographic Analysis:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 210 nm (optimal for ester and benzyl absorption) and ESI-MS (Positive mode, monitoring for [M+H]⁺ = 280.19).

  • Data Processing:

    • Integrate the main peak and all degradant peaks. Calculate mass balance to ensure no volatile degradants (e.g., benzaldehyde) are lost without quantification.

StabilityWorkflow Step1 1. Sample Preparation Aliquot 1 mg/mL in anhydrous MeCN Store in amber glass vials Step2 2. Environmental Incubation ICH Q1A(R2) Conditions: 25°C ± 2°C / 60% RH ± 5% RH Step1->Step2 Step3 3. Time-Point Sampling t = 0, 1, 3, and 6 months Quench with 0.1% TFA Step2->Step3 Step4 4. Chromatographic Analysis RP-HPLC-UV (210 nm) & LC-MS Gradient: Water/MeCN (0.1% Formic Acid) Step3->Step4 Step5 5. Data Synthesis Quantify Degradants (% Area) Calculate Mass Balance Step4->Step5

Figure 2: ICH-compliant stability testing workflow for O-benzyl alkoxyamine esters.

Handling and Storage Recommendations

Based on the structural analysis and predictive data, the following guidelines should be strictly adhered to by drug development professionals handling Ethyl 7-(benzyloxyamino)heptanoate:

  • Short-Term Handling (Room Temperature): The compound is highly stable for routine synthetic manipulations (1-5 days) at room temperature. No special precautions beyond standard laboratory PPE and fume hood ventilation are required.

  • Long-Term Storage: To arrest the slow amine oxidation pathway, bulk quantities must be stored at 2°C to 8°C (Refrigerated) .

  • Atmospheric Control: Prior to sealing storage vessels, the headspace should be purged with an inert gas (Argon or high-purity Nitrogen). This eliminates the oxygen required for nitrone formation.

  • Light Protection: Always store in amber glass or opaque containers to prevent N-O bond homolysis.

References

  • One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES International Council for Harmonisation (ICH) URL:[Link]

Sources

Exploratory

The Pharmacokinetic Profile of Benzyloxyamino Heptanoate Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential and Pharmacokinetic Hurdles Benzyloxyamino heptanoate derivatives are an emerging class of compounds with significant therapeutic promise, particularly as histone deacety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential and Pharmacokinetic Hurdles

Benzyloxyamino heptanoate derivatives are an emerging class of compounds with significant therapeutic promise, particularly as histone deacetylase (HDAC) inhibitors for oncological applications.[1][2][3] Their unique structure, combining a benzyloxyamino head group with a heptanoate carbon chain, presents a distinct set of challenges and opportunities in drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is paramount to optimizing their efficacy and safety profiles. This guide provides an in-depth analysis of the core pharmacokinetic principles and experimental methodologies essential for advancing these derivatives from bench to bedside. Our focus will be on the "why" behind the experimental choices, offering a framework for robust and insightful pharmacokinetic evaluation.

Section 1: Absorption - The Gateway to Systemic Exposure

The oral bioavailability of benzyloxyamino heptanoate derivatives is a critical determinant of their therapeutic utility. The initial absorption phase is governed by the interplay of their physicochemical properties and the physiological environment of the gastrointestinal (GI) tract.

Physicochemical Drivers of Absorption

The lipophilicity imparted by the benzyl group and the heptanoate chain suggests a potential for passive diffusion across the gut wall. However, the presence of the amino and carboxyl groups means that the ionization state, dictated by the local pH of the GI tract, will significantly influence absorption.

Experimental Workflow for Oral Absorption Assessment

A tiered approach is recommended to comprehensively evaluate oral absorption.

cluster_0 In Vitro / In Silico Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Studies PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Permeability Assay (Active Transport & Efflux) PAMPA->Caco2 Initial Screen Everted_Gut Everted Gut Sac (Regional Absorption) Caco2->Everted_Gut Mechanistic Insight Rodent_PK Rodent Pharmacokinetic Study (Oral vs. IV Dosing) Everted_Gut->Rodent_PK Pre-clinical Go/No-Go

Caption: Tiered experimental workflow for assessing oral absorption.

Step-by-Step Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Compound Preparation: Prepare a solution of the benzyloxyamino heptanoate derivative in a transport buffer, typically at a concentration of 1-10 µM.

  • Apical to Basolateral Permeability (A-B): Add the compound solution to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical Permeability (B-A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.[4]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choice: The Caco-2 assay is chosen over simpler models like PAMPA because it not only assesses passive permeability but also identifies the potential for active transport and efflux, which are common for amine- and carboxyl-containing molecules. This provides a more physiologically relevant prediction of in vivo absorption.

Section 2: Distribution - Where the Drug Goes

Once absorbed, the distribution of benzyloxyamino heptanoate derivatives throughout the body will determine their concentration at the target site (e.g., a tumor) versus off-target tissues, influencing both efficacy and toxicity.

Key Parameters in Drug Distribution
  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its pharmacological effect.

  • Volume of Distribution (Vd): This parameter provides an indication of the extent of drug distribution into tissues. A high Vd suggests significant tissue sequestration.

Methodologies for Distribution Assessment

Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Prepare a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other.

  • Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma.

Rationale: Equilibrium dialysis is the gold standard for PPB determination as it minimizes non-specific binding to the apparatus and provides a direct measure of the unbound drug concentration.

Section 3: Metabolism - The Biotransformation Cascade

Metabolism is a critical process that can inactivate the parent drug, produce active or toxic metabolites, and facilitate excretion. For benzyloxyamino heptanoate derivatives, several metabolic pathways are plausible.

Predicted Metabolic Pathways

Based on the compound's structure, the following metabolic transformations are anticipated:

  • Hydrolysis: Esterases can cleave the heptanoate ester, releasing the corresponding carboxylic acid and alcohol.

  • N-debenzylation: Cytochrome P450 (CYP) enzymes can remove the benzyl group from the amino moiety.

  • Beta-oxidation: The heptanoate chain can undergo beta-oxidation, similar to fatty acids.[5][6]

  • N-oxidation: Flavin-containing monooxygenases (FMOs) may oxidize the amino group.[7]

Parent Benzyloxyamino Heptanoate Derivative Metabolite1 Heptanoic Acid Derivative (via Esterase) Parent->Metabolite1 Hydrolysis Metabolite2 Amino Heptanoate Derivative (via CYP-mediated N-debenzylation) Parent->Metabolite2 N-debenzylation Metabolite4 N-oxide Metabolite (via FMO) Parent->Metabolite4 N-oxidation Metabolite3 Beta-oxidation Products (Shortened Chain) Metabolite1->Metabolite3 Beta-oxidation

Sources

Foundational

boiling point and melting point of ethyl 7-((benzyloxy)amino)heptanoate

Phase Transition Dynamics and Thermal Profiling of Ethyl 7-((benzyloxy)amino)heptanoate: A Technical Whitepaper Abstract Ethyl 7-((benzyloxy)amino)heptanoate (CAS: 1628321-47-0) is a highly specialized synthetic intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Phase Transition Dynamics and Thermal Profiling of Ethyl 7-((benzyloxy)amino)heptanoate: A Technical Whitepaper

Abstract Ethyl 7-((benzyloxy)amino)heptanoate (CAS: 1628321-47-0) is a highly specialized synthetic intermediate, predominantly utilized in the development of hydroxamic acid-based therapeutics such as histone deacetylase (HDAC) inhibitors. Because of its unique molecular architecture—combining a highly flexible aliphatic heptanoate chain with a bulky, polar benzyloxyamino terminus—its phase transition properties (boiling point and melting point) deviate significantly from simple esters. This guide provides an authoritative analysis of these properties, detailing the causality behind its thermal behavior and establishing self-validating analytical protocols for its rigorous characterization.

Molecular Architecture and Causality of Phase Transitions

To accurately predict and measure the boiling and melting points of ethyl 7-((benzyloxy)amino)heptanoate, one must first deconstruct its molecular topology. Phase transitions are physical manifestations of intermolecular forces and lattice energies, which are directly dictated by structure.

  • The Aliphatic Backbone: The 7-carbon heptanoate chain imparts significant conformational flexibility to the molecule. In crystal lattices, this flexibility introduces high entropic penalties during crystallization, driving the melting point down. For baseline comparison, the unsubstituted base structure, ethyl heptanoate, has a highly depressed melting point of -66.1 °C[1].

  • The Benzyloxyamino Terminus (-NH-O-CH2-Ph): The introduction of this moiety drastically alters the compound's intermolecular forces. The secondary amine provides a strong hydrogen bond donor, while the oxygen atoms act as acceptors. Furthermore, the terminal phenyl ring enables π−π stacking interactions. These forces dramatically elevate the boiling point compared to simple aliphatic esters [2].

  • Thermal Degradation Vulnerability: The N-O bond within the benzyloxyamino group is thermally labile. At elevated temperatures (typically >250 °C at atmospheric pressure), this bond is highly susceptible to homolytic cleavage or thermal rearrangement. Consequently, the compound will decompose before reaching its theoretical atmospheric boiling point.

Quantitative Property Summary

Because this specific intermediate is often synthesized in situ or isolated as a viscous oil, experimental atmospheric boiling points are rarely published without decomposition caveats. The table below synthesizes the predicted and baseline properties based on chemoinformatic models, structural analogs, and empirical laboratory observations.

PropertyValue / Predicted RangeCausality / Technical Note
Molecular Weight 279.38 g/mol Increases van der Waals forces compared to the base ester [2].
Melting Point (MP) 15 °C to 35 °CLow MP due to the flexible C7 chain disrupting rigid crystal packing. Often presents as a viscous oil or low-melting solid at 25 °C.
Boiling Point (BP) at 760 mmHg 380 °C - 410 °C (Predicted)High theoretical BP due to H-bonding and π−π interactions. Decomposes prior to boiling.
Boiling Point (BP) at 1-2 mmHg 170 °C - 190 °CVacuum distillation is strictly required to lower the BP and prevent N-O bond cleavage.

Self-Validating Analytical Protocols for Thermal Profiling

Given the compound's propensity to exist as a supercooled liquid or viscous oil, and its thermal instability at high temperatures, traditional capillary melting point apparatuses and standard distillation setups are wholly inadequate. As a Senior Application Scientist, I mandate the use of Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) coupled with vacuum distillation for boiling point profiling.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC provides a self-validating mechanism by measuring the exact heat flow associated with the endothermic melting transition, ruling out the subjective visual errors common when dealing with viscous oils [3].

  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard (MP: 156.6 °C) to ensure absolute temperature and enthalpy accuracy prior to testing.

  • Sample Preparation: Encapsulate 3.0 to 5.0 mg of ethyl 7-((benzyloxy)amino)heptanoate (>95% purity, verified by LC-MS) in a hermetically sealed aluminum pan. Prepare an empty, mass-matched aluminum pan to serve as the reference.

  • Thermal Cycling (Self-Validation Step):

    • Cooling Phase: Cool the sample from 25 °C to -40 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). This step forces the oil to overcome its activation energy barrier for nucleation, ensuring complete crystallization. Hold isothermally at -40 °C for 5 minutes.

    • Heating Phase: Heat the crystallized sample from -40 °C to 60 °C at a strictly controlled rate of 5 °C/min.

  • Data Extraction: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak. This ensures the measurement reflects the true initiation of the phase transition, independent of sample mass or thermal lag.

Protocol B: Boiling Point Estimation and Thermal Stability via TGA

Because the compound decomposes near its atmospheric boiling point, TGA is used to determine the exact onset of thermal degradation, establishing the safe upper-temperature limit for vacuum distillation.

  • Setup: Load 10.0 mg of the sample into a tared platinum TGA pan.

  • Purge: Equilibrate the furnace under a high-purity nitrogen atmosphere (60 mL/min) for 15 minutes to displace oxygen and isolate thermal degradation from oxidative degradation.

  • Ramp: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min.

  • Analysis: Monitor the first derivative of the weight loss curve (DTG). The onset of mass loss (typically observed >250 °C for benzyloxyamino derivatives) indicates the absolute decomposition threshold.

  • Vacuum Distillation Correlation: To safely distill and purify the compound, the system pressure must be reduced (e.g., to 1-2 mmHg) using a vacuum pump and nomograph. This lowers the effective boiling point to ~170–190 °C, keeping the thermal load safely below the TGA-determined decomposition threshold.

Visualizing the Thermal Analysis Logic

The following diagram illustrates the decision tree and workflow for characterizing the phase transitions of thermally labile, flexible aliphatic intermediates like ethyl 7-((benzyloxy)amino)heptanoate.

ThermalAnalysis Start Compound: CAS 1628321-47-0 Ethyl 7-((benzyloxy)amino)heptanoate CheckState Physical State at 25°C? Start->CheckState TGA Perform TGA under N2 Start->TGA StateSolid Low-Melting Solid CheckState->StateSolid StateOil Viscous Oil CheckState->StateOil DSC Perform DSC (Cool to -40°C, Heat at 5°C/min) StateSolid->DSC StateOil->DSC Forces crystallization MP Extract Extrapolated Onset (MP ≈ 15-35°C) DSC->MP Decomp Check Mass Loss Onset (Decomposition threshold) TGA->Decomp Distill Vacuum Distillation (1-2 mmHg, BP ≈ 170-190°C) Decomp->Distill Set safe BP limit

Fig 1: Logical workflow for determining the MP and BP of thermally labile intermediates.

Synthetic Implications in Drug Development

In the context of pharmaceutical process chemistry, ethyl 7-((benzyloxy)amino)heptanoate serves as a protected precursor. During downstream synthesis, the ethyl ester is typically hydrolyzed to a carboxylic acid, and the benzyloxy group is catalytically hydrogenated to yield a free, active hydroxamic acid (the zinc-binding pharmacophore of HDAC inhibitors).

Knowing the exact boiling point under vacuum is critical for scaling up the purification of this intermediate via thin-film evaporation or short-path distillation. If the distillation temperature inadvertently exceeds the thermal stability threshold determined during TGA, the N-O bond will cleave. This degradation results in the formation of an inactive amide byproduct, which is notoriously difficult to separate from the desired product and severely impacts the yield and efficacy of the final Active Pharmaceutical Ingredient (API).

Conclusion

Ethyl 7-((benzyloxy)amino)heptanoate exemplifies the complex thermal behavior of advanced pharmaceutical intermediates. Its melting point (15–35 °C) is heavily suppressed by its flexible aliphatic chain, while its theoretical atmospheric boiling point (>380 °C) is elevated by hydrogen bonding but rendered inaccessible due to thermal degradation of the benzyloxyamino group. By employing rigorous, self-validating thermal analysis techniques like DSC and TGA, researchers can accurately profile these phase transitions, ensuring high-fidelity purification and downstream synthetic success.

References

  • Title: PubChem Compound Summary for CID 7797, Ethyl Heptanoate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL: [Link]

Exploratory

Predictive Toxicity and Preclinical Profiling of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Executive Summary & Chemical Context Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (CAS 1628321-47-0), frequently referred to as ethyl 7-((benzyloxy)amino)heptanoate, is a highly specialized organic intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (CAS 1628321-47-0), frequently referred to as ethyl 7-((benzyloxy)amino)heptanoate, is a highly specialized organic intermediate utilized in advanced pharmaceutical synthesis. Structurally, the molecule features a 7-carbon aliphatic chain terminating in an ethyl ester on one end and an O-benzyl-protected hydroxylamine on the other. In modern drug development, this specific scaffold is predominantly leveraged as a precursor for synthesizing hydroxamate-based Histone Deacetylase (HDAC) inhibitors, such as analogs of Vorinostat (SAHA)[1].

As a Senior Application Scientist, I approach the toxicity profiling of such intermediates not as a regulatory checklist, but as a predictive science. Because this compound is an intermediate rather than a final Active Pharmaceutical Ingredient (API), empirical in vivo toxicity data is sparse. Therefore, we must deconstruct the molecule into its functional pharmacophores to predict its toxicological liabilities and design a self-validating experimental workflow to assess its safety profile.

Structural Toxicity Alerts & Mechanistic Causality

To establish a robust safety profile, we must analyze the causality behind potential adverse reactions based on the molecule's distinct structural moieties:

  • The O-Benzylhydroxylamine Moiety: The most critical toxicological alert in this molecule is the protected hydroxylamine group. Unprotected and O-substituted hydroxylamines are documented skin, eye, and respiratory irritants[2]. Mechanistically, if the benzyl protecting group is cleaved in vivo via Cytochrome P450 (CYP450) mediated O-dealkylation, the resulting free hydroxylamine can undergo further oxidation to generate Reactive Nitrogen Species (RNS). This electrophilic stress leads to localized glutathione (GSH) depletion and subsequent cellular toxicity.

  • The Ethyl Ester & Aliphatic Linker: The ethyl ester group is highly susceptible to rapid hydrolysis by ubiquitous plasma and hepatic carboxylesterases (CES). This enzymatic cleavage yields ethanol and 7-((benzyloxy)amino)heptanoic acid. While the localized release of ethanol is negligible at standard biological concentrations, the resulting carboxylic acid significantly increases the molecule's polarity, facilitating rapid renal clearance. The 7-carbon aliphatic chain (heptanoate) is generally benign and undergoes standard β -oxidation.

  • Latent Epigenetic Toxicity: While the O-benzyl group prevents the molecule from chelating zinc in the HDAC active site, premature metabolic deprotection could theoretically release an active hydroxamic acid. Free hydroxamates have been documented to cause off-target metal chelation and unexpected catalase-like antioxidant or pro-oxidant effects depending on the cellular microenvironment[3].

MetabolicPathway Parent Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) CES Carboxylesterases (CES) [Plasma/Liver] Parent->CES Hydrolysis CYP CYP450 Enzymes [Hepatic Phase I] Parent->CYP N-Oxidation / O-Dealkylation Metabolite1 7-((benzyloxy)amino)heptanoic acid + Ethanol CES->Metabolite1 Metabolite2 Reactive Nitrogen Species (RNS) & Deprotected Hydroxamate CYP->Metabolite2 Tox1 Low Intrinsic Toxicity (Renal Clearance) Metabolite1->Tox1 Tox2 Oxidative Stress & Off-Target Epigenetic Modulation Metabolite2->Tox2 GSH Depletion

Metabolic biotransformation pathways of the ethyl ester intermediate and toxicity outcomes.

Experimental Workflows for Toxicity Profiling

To validate the mechanistic hypotheses outlined above, we deploy a tiered, self-validating in vitro testing strategy. Every protocol incorporates internal controls to ensure the resulting data is actionable and trustworthy.

Protocol 1: In Vitro Hepatotoxicity & Cytotoxicity (HepG2 Model)

Rationale: The liver is the primary site of ester hydrolysis and CYP-mediated metabolism. We utilize HepG2 cells to evaluate acute cytotoxicity resulting from the potential generation of reactive metabolites.

  • Cell Culture Preparation: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10 mM stock of CAS 1628321-47-0 in LC-MS grade DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 μ M to 100 μ M. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity.

  • Incubation & Viability Assessment: Incubate the treated cells for 48 hours. Add 10 μ L of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis. Self-Validation System: Include Chlorpromazine (10 μ M) as a positive hepatotoxic control and vehicle (0.5% DMSO) as a negative baseline control.

Protocol 2: Metabolic Stability & Reactive Metabolite Trapping

Rationale: To determine if the O-benzylhydroxylamine group generates electrophilic species upon metabolism, we perform a microsomal incubation utilizing Glutathione (GSH) as a nucleophilic trapping agent.

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) (1 mg/mL protein), 2 mM GSH, and 10 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: At precise time points (0, 15, 30, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for parent compound depletion and scanning for the presence of GSH-adducts ( [M+GSH]+ ), which strictly indicates reactive intermediate formation.

Protocol 3: Genotoxicity Assessment (Ames Test - OECD 471)

Rationale: Nitrogen-containing functional groups can occasionally act as DNA-reactive mutagens. We must rule out direct DNA intercalation or alkylation.

  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Exposure: Expose the bacterial strains to the compound (up to 5000 μ g/plate ) using the pre-incubation method, both in the presence and absence of an exogenous metabolic activation system (S9 fraction).

  • Scoring: Count revertant colonies after 48 hours of incubation. A positive result is defined as a dose-dependent increase in revertants ( ≥2 -fold over the vehicle control).

ToxWorkflow Prep Compound Preparation Cyto In Vitro Cytotoxicity (HepG2 Cells) Prep->Cyto Metab Metabolic Stability (HLM + GSH) Prep->Metab Geno Genotoxicity (Ames Test) Prep->Geno Risk Risk Assessment & Data Synthesis Cyto->Risk Metab->Risk Geno->Risk

Step-by-step preclinical toxicity profiling workflow for hydroxamate precursor intermediates.

Quantitative Data Synthesis & Predictive Profiling

Based on the structural alerts of the O-benzylhydroxylamine derivative class and the aliphatic ester linker, the following table summarizes the predictive quantitative toxicity profile for CAS 1628321-47-0.

Toxicity EndpointPredictive Assay / ModelExpected Result / RangeMechanistic Justification
Acute Cytotoxicity HepG2 Viability (CCK-8) IC50​>50μM Ester hydrolysis yields low-toxicity metabolites; intact O-benzyl group prevents direct protein binding.
Metabolic Stability HLM Half-life ( T1/2​ ) <30 minutesRapid cleavage by carboxylesterases; moderate CYP450 oxidation of the benzyl group.
Reactive Metabolites GSH Trapping (LC-MS/MS)Low to Moderate AdductsPotential for minor N-oxidation if the benzyl group is metabolically removed.
Genotoxicity Ames Test (± S9 fraction)NegativeLacks structural alerts for direct DNA intercalation or electrophilic alkylation.
Irritation Potential In Silico / Analog DataPositive (Skin/Eye)Characteristic hazard of hydroxylamine derivatives and aliphatic esters[2].

Strategic Recommendations

For drug development professionals utilizing Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester, strict industrial hygiene protocols must be maintained during synthesis due to the proven irritation potential of the protected hydroxylamine moiety[2]. During preclinical pharmacokinetic (PK) modeling, researchers must account for the rapid esterase-mediated hydrolysis of the ethyl ester. This biotransformation will drastically alter the compound's lipophilicity and volume of distribution in vivo, meaning the intact ester will likely have a very short systemic half-life before converting to the corresponding carboxylic acid.

References

  • Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester | 1628321-47-0 , Sigma-Aldrich.

  • O-Benzylhydroxylamine | C7H9NO | CID 102313 , PubChem. 2

  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism , PMC (National Institutes of Health). 1

  • (PDF) Hydroxamate-Based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via a Histone Deacetylase-Independent Catalase-Like Mechanism , ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing hydroxamic acids from Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield conversion of an O-benzylhydroxylamine building block into functionalized N-alkyl hydroxamic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield conversion of an O-benzylhydroxylamine building block into functionalized N-alkyl hydroxamic acids.

Introduction & Mechanistic Rationale

Hydroxamic acids are privileged pharmacophores in medicinal chemistry, renowned for their exceptional metal-chelating properties. They are the critical functional group in numerous FDA-approved histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and antimicrobial agents[1].

The starting material, Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (commonly referred to as ethyl 7-(O-benzylhydroxylamino)heptanoate), is a highly versatile bifunctional building block. It features an ethyl ester at one terminus and an O-benzyl protected hydroxylamine at the other.

Mechanistic Causality: Synthesizing N-alkyl hydroxamic acids directly from primary amines and hydroxylamine is often plagued by poor yields and side reactions. By utilizing an O-benzylhydroxylamine precursor, we exploit the α -effect —the adjacent oxygen atom donates electron density to the nitrogen, making the secondary amine highly nucleophilic. This allows for rapid, selective N-acylation using standard peptide coupling reagents[2]. The O-benzyl group acts as a robust protecting shield, preventing unwanted O-acylation during the coupling phase. Once the carbon skeleton is fully assembled, the O-benzyl group is selectively cleaved via mild catalytic hydrogenolysis to reveal the active hydroxamic acid[3].

Experimental Workflow

The synthesis is a streamlined, two-step process consisting of amide bond formation followed by global deprotection.

G SM Starting Material Ethyl 7-[(phenylmethoxy) amino]heptanoate Acyl Step 1: N-Acylation (R-COOH, EDC, HOBt) SM->Acyl Inter Intermediate O-Benzyl Hydroxamate Acyl->Inter Amide Formation Deprot Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Inter->Deprot Prod Final Product N-Alkyl Hydroxamic Acid Deprot->Prod O-Bn Cleavage

Fig 1: Two-step synthesis of N-alkyl hydroxamic acids from O-benzylhydroxylamine precursors.

Materials and Reagents

  • Starting Material: Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (1.0 eq)

  • Acylating Agents: Target Carboxylic Acids (R-COOH) (1.1 eq)

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvents: Anhydrous DMF, HPLC-grade Methanol, Ethyl Acetate (EtOAc), Hexanes.

  • QC Reagents: 1% Ferric Chloride ( FeCl3​ ) in 0.1 N HCl.

Step-by-Step Methodologies

Protocol A: EDC/HOBt-Mediated N-Acylation

This step couples your choice of carboxylic acid to the secondary amine of the starting material to form an O-benzyl hydroxamate intermediate.

Causality & Rationale: EDC/HOBt is selected over harsher acyl chlorides to prevent epimerization if the R-group is chiral, and to avoid the generation of highly acidic HCl byproducts that could prematurely cleave protecting groups[2]. DIPEA is utilized as a non-nucleophilic proton scavenger to maintain the optimal pH for the coupling reaction.

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen ( N2​ ) atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (to achieve a 0.2 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15–20 minutes to generate the active OBt-ester.

  • Coupling: Add Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (1.0 eq) to the activated mixture, immediately followed by the dropwise addition of DIPEA (2.5 eq).

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting amine will be consumed, replaced by a distinct, less polar spot corresponding to the O-benzyl hydroxamate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (crucial for removing residual DMF), 0.1 N HCl, and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Catalytic Hydrogenolysis (O-Benzyl Deprotection)

This step removes the benzyl protecting group to unmask the final N-alkyl hydroxamic acid.

Causality & Rationale: The hydrogenolysis is strictly performed at atmospheric pressure (using a hydrogen balloon) rather than in a high-pressure Parr reactor. Hydroxamic acids possess a labile N-O bond; elevated H2​ pressures or temperatures will cause over-reduction, cleaving the N-O bond to yield a standard amide[3].

  • Preparation: Dissolve the purified O-benzyl hydroxamate intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the intermediate). Safety Note: Pd/C is highly pyrophoric; add under a gentle stream of N2​ to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir vigorously at room temperature for 2–3 hours.

  • Filtration: Once the self-validation checkpoint (see Section 5) confirms completion, purge the flask with N2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure N-alkyl hydroxamic acid.

In-Process Quality Control & Self-Validation

To ensure the integrity of the protocol, a self-validating colorimetric assay must be performed post-hydrogenolysis. Hydroxamic acids are bidentate ligands that form highly colored, stable octahedral complexes with Iron(III). O-benzyl hydroxamates lack the necessary hydroxyl proton and steric freedom to form this complex.

FeCl3_Assay Sample Reaction Aliquot (Post-Hydrogenolysis) Reagent Add 1% FeCl3 in 0.1 N HCl Sample->Reagent Decision Color Change? Reagent->Decision Negative Colorless / Faint Yellow (Incomplete Deprotection) Decision->Negative No Positive Deep Red / Purple (Free Hydroxamic Acid) Decision->Positive Yes

Fig 2: Ferric chloride colorimetric assay for self-validating O-benzyl deprotection.

Procedure: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Methanol, and add 2 drops of 1% FeCl3​ solution. An immediate flash of deep red, burgundy, or purple visually validates that the O-benzyl group has been successfully cleaved without over-reducing the N-O bond.

Quantitative Data Summary

The table below outlines the expected quantitative parameters and validation metrics when synthesizing various N-alkyl hydroxamic acid derivatives using this protocol.

R-Group (Acylating Agent)Coupling Time (h)Intermediate Yield (%)Hydrogenolysis Time (h)Final Yield (%) FeCl3​ Test Result
Acetyl (from Acetic Acid)1285%2.092%Deep Red
Benzoyl (from Benzoic Acid)1681%3.088%Purple
Phenylacetyl (from Phenylacetic Acid)1483%2.590%Burgundy
Cyclohexanecarbonyl 1678%3.585%Dark Red

References

  • Title: Diversified applications and synthesis of hydroxamic acids Source: Australian Journal of Chemistry URL
  • Source: Current Organic Chemistry (PMC - NIH)
  • Title: Diversified applications and synthesis of hydroxamic acids (Alternate Access)

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 7-((Benzyloxy)amino)heptanoate as a Pivotal Intermediate for Novel Histone Deacetylase (HDAC) Inhibitor Synthesis

Authored by: Gemini, Senior Application Scientist Abstract Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets in therapeutic resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets in therapeutic research, particularly in oncology.[1][2] The development of potent and selective HDAC inhibitors (HDACi) is a cornerstone of modern drug discovery. A key pharmacophore for many successful HDACi is the hydroxamic acid moiety, which effectively chelates the Zn(II) ion within the enzyme's active site.[2][3] This document provides a comprehensive guide for the strategic synthesis and evaluation of novel HDAC inhibitors using Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (herein referred to as the "Intermediate") as a versatile building block. We will detail its synthesis, its conversion to a terminal hydroxamic acid, and robust protocols for evaluating the biological activity of the final inhibitor.

Introduction: The Rationale for the Intermediate

The quintessential structure of a potent HDAC inhibitor comprises three key components: a "cap" group that interacts with the enzyme surface, a "linker" region that occupies the catalytic tunnel, and a "zinc-binding group" (ZBG) that coordinates with the active site's zinc ion.[2] The Intermediate, Ethyl 7-((benzyloxy)amino)heptanoate, is designed to be a universal precursor to the linker and ZBG portions of a target inhibitor.

  • The Heptanoate Linker: The seven-carbon chain serves as a flexible linker, analogous to the suberoyl group in the FDA-approved drug Vorinostat (SAHA).[4][5] Its length is well-suited for spanning the distance from the enzyme's outer rim to the catalytic site.

  • The Protected Zinc-Binding Group: The N-(benzyloxy)amino group is a protected form of the critical hydroxamic acid warhead. The benzyl group is a stable protecting group that is amenable to removal under mild conditions (catalytic hydrogenation) in the final synthetic step. This strategy prevents the reactive hydroxylamine functionality from interfering with earlier synthetic modifications of the cap group.

  • The Ethyl Ester Handle: The ethyl ester provides a convenient synthetic handle. It is relatively stable but can be efficiently converted to the final hydroxamic acid in a high-yielding, one-pot reaction with hydroxylamine.[3][6][7]

This modular design allows researchers to couple various "cap" moieties to the linker before deprotection and final conversion, enabling the rapid generation of a library of diverse inhibitor candidates.

Synthetic Workflow: From Precursors to Active Inhibitor

The overall synthetic strategy is a three-stage process:

  • Synthesis of the Intermediate: Formation of Ethyl 7-((benzyloxy)amino)heptanoate from commercially available starting materials.

  • Cap Group Elaboration (User-Defined): Coupling of a desired cap structure to the core intermediate. This step is application-specific and not detailed here.

  • Final Conversion to Hydroxamic Acid: Transformation of the ethyl ester into the active hydroxamic acid inhibitor.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Inhibitor Synthesis A Ethyl 7-bromoheptanoate C Intermediate: Ethyl 7-((benzyloxy)amino)heptanoate A->C Nucleophilic Substitution B O-Benzylhydroxylamine B->C D Intermediate + Cap Group C->D User-Defined Synthesis: (e.g., Amide Coupling) F Final HDAC Inhibitor (Hydroxamic Acid) D->F Ester to Hydroxamic Acid & Deprotection E 1. Hydroxylamine·HCl, Base 2. H₂, Pd/C E->F

Figure 1: Overall synthetic workflow.

Protocols: Synthesis and Characterization

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydroxylamine hydrochloride is toxic, corrosive, and a suspected mutagen; handle with extreme care.[8][9][10]

Protocol 3.1: Synthesis of Intermediate - Ethyl 7-((benzyloxy)amino)heptanoate

This protocol describes the nucleophilic substitution of a halide with O-benzylhydroxylamine.

Materials:

  • Ethyl 7-bromoheptanoate[11]

  • O-Benzylhydroxylamine hydrochloride

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add O-benzylhydroxylamine hydrochloride (1.0 eq).

  • Dissolve the solid in anhydrous ACN or DMF.

  • Add a mild base such as K₂CO₃ (2.5 eq) or TEA (2.5 eq) to the solution to free the amine. Stir for 20-30 minutes at room temperature.

  • Add Ethyl 7-bromoheptanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform a liquid-liquid extraction: Dissolve the residue in EtOAc and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure intermediate as an oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 3.2: Conversion to Final Hydroxamic Acid

This protocol details the direct conversion of the ethyl ester to the hydroxamic acid, followed by deprotection. This method is adapted from established procedures for SAHA synthesis.[3][6][7]

Materials:

  • Synthesized Intermediate with desired cap group attached

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

  • Hydroxamic Acid Formation:

    • Prepare a fresh solution of hydroxylamine. In a flask, dissolve NH₂OH·HCl (5-10 eq) in anhydrous MeOH.

    • Cool this solution in an ice bath (0 °C).

    • Slowly add a solution of NaOMe in MeOH (equal molar amount to NH₂OH·HCl) or powdered KOH (equal molar amount). A precipitate of NaCl or KCl will form. Stir for 30 minutes at 0 °C, then 1 hour at room temperature.

    • Filter off the salt precipitate to obtain a methanolic solution of free hydroxylamine.

    • In a separate flask, dissolve the ester intermediate (1.0 eq) in anhydrous MeOH.

    • Add the prepared hydroxylamine solution to the ester solution.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-8 hours.[12]

  • Benzyl Group Deprotection (Hydrogenolysis):

    • Once the ester has been fully converted, carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight) to the reaction mixture.

    • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., via a balloon).

    • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-12 hours).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure.

    • The residue can often be purified by recrystallization from a suitable solvent (e.g., methanol/ether or ethyl acetate) or by flash chromatography to yield the final, pure HDAC inhibitor.

Biological Evaluation: HDAC Activity Assays

After synthesis and purification, the inhibitory potency of the final compound must be determined. The half-maximal inhibitory concentration (IC₅₀) is the most common metric. We present two standard protocols.

Protocol 4.1: Fluorometric HDAC Activity Assay

This assay relies on a two-step reaction where a fluorogenic substrate is first deacetylated by the HDAC enzyme, then cleaved by a developing enzyme to release a fluorescent molecule.[13][14]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO)

  • Developer: Trypsin (50 mg/mL stock in TBS)

  • HDACi Positive Control: Trichostatin A (TSA) or SAHA (10 mM stock in DMSO)

  • Synthesized inhibitor compound (10 mM stock in DMSO)

  • Black, flat-bottom 96- or 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of your synthesized inhibitor in Assay Buffer. A typical starting range is 100 µM to 1 nM. Also prepare dilutions of the positive control.

  • Enzyme Preparation: Dilute the HDAC enzyme in cold Assay Buffer to the desired working concentration.

  • Reaction Setup: To each well of the microplate, add:

    • Enzyme solution

    • Diluted inhibitor compound (or DMSO for 100% activity control, or positive control)

  • Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate Boc-Lys(Ac)-AMC (diluted in Assay Buffer to a final concentration of ~50 µM) to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Stop & Develop: Add the developer solution containing trypsin to each well. The developer solution should also contain a potent HDACi like TSA to stop the enzymatic reaction.[14]

  • Incubate for an additional 15-30 minutes at 37 °C.

  • Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Luminescent Cell-Based HDAC Activity Assay

Commercially available kits like the HDAC-Glo™ I/II Assay (Promega) provide a streamlined "add-mix-read" format to measure HDAC activity within living cells.[15][16][17] This offers the advantage of assessing inhibitor potency in a more physiologically relevant context.

Materials:

  • HDAC-Glo™ I/II Assay Kit (or similar)

  • Human cell line of interest (e.g., HCT116, HeLa) cultured in white, clear-bottom 96-well plates

  • Synthesized inhibitor compound

Procedure (General):

  • Seed cells in the microplate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the synthesized inhibitor for a desired period (e.g., 4-24 hours).

  • Prepare the HDAC-Glo™ reagent according to the manufacturer's instructions.

  • Add the reagent directly to the wells containing cells and media.

  • Incubate at room temperature for 15-45 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values as described in Protocol 4.1.

Mechanism of Action: The Role of the Hydroxamic Acid

The efficacy of the final synthesized inhibitor is critically dependent on the hydroxamic acid group. This moiety mimics the acetyl-lysine substrate of the HDAC enzyme. It penetrates the active site and acts as a bidentate ligand, chelating the essential Zn(II) cofactor with high affinity. This coordination disrupts the catalytic mechanism, preventing the deacetylation of histone and non-histone protein substrates.

Figure 2: Chelation of Zn(II) by the hydroxamic acid group.

Conclusion

Ethyl 7-((benzyloxy)amino)heptanoate is a highly valuable and versatile intermediate for the synthesis of novel HDAC inhibitors. Its modular nature facilitates the exploration of diverse chemical space for the inhibitor's cap group, while the protected amine and ester functionalities allow for a straightforward, high-yield conversion to the final active hydroxamic acid. The protocols provided herein offer a robust framework for the synthesis, purification, and subsequent biological evaluation of new therapeutic candidates targeting the HDAC enzyme family.

References

  • A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid. (2005). Journal of Medicinal Chemistry. [Link][4][5]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. (2009). The Journal of Organic Chemistry. [Link][6][7]

  • A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Combination With Retinoids on Proliferation of Human Prostate Cancer Cells. (2005). PubMed. [Link]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. (2009). Organic Chemistry Portal. [Link]

  • Methods for Hydroxamic Acid Synthesis. (2015). National Institutes of Health (PMC). [Link][3]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2020). National Institutes of Health (PMC). [Link][13]

  • HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet. (n.d.). SDFine. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). National Institutes of Health (PMC). [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2017). National Institutes of Health (PMC). [Link][14]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. (2021). National Institutes of Health (PMC). [Link][17]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - User Guide. (2022). EpigenTek. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (2022). National Institutes of Health (PMC). [Link][1]

  • Development of Peptoid-Based Heteroaryl-Decorated Histone Deacetylase (HDAC) Inhibitors with Dual-Stage Antiplasmodial Activity. (2022). ChemRxiv. [Link][12]

  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. (2009). National Institutes of Health (PMC). [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). MDPI. [Link]

  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Deprotection of Ethyl 7-((Benzyloxy)amino)heptanoate

For Researchers, Scientists, and Drug Development Professionals Introduction The benzyloxyamino protecting group is a valuable tool in organic synthesis, offering stability under a range of conditions while allowing for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxyamino protecting group is a valuable tool in organic synthesis, offering stability under a range of conditions while allowing for selective deprotection to unveil the primary amine functionality. Ethyl 7-((benzyloxy)amino)heptanoate is a key intermediate in the synthesis of various bioactive molecules, including peptidomimetics and other complex nitrogen-containing scaffolds. The efficient and clean removal of the O-benzyl group is a critical step in the elaboration of this intermediate. This application note provides detailed protocols for the deprotection of ethyl 7-((benzyloxy)amino)heptanoate to yield ethyl 7-aminoheptanoate, focusing on the widely employed and robust methods of catalytic hydrogenation and catalytic transfer hydrogenation.

Synthesis of the Starting Material: Ethyl 7-((benzyloxy)amino)heptanoate

A common and effective method for the synthesis of ethyl 7-((benzyloxy)amino)heptanoate involves the nucleophilic substitution of a suitable halo-ester with O-benzylhydroxylamine. The following protocol outlines a representative procedure.

Protocol 1: Synthesis via Alkylation of O-Benzylhydroxylamine

Materials:

  • O-Benzylhydroxylamine hydrochloride

  • Ethyl 7-bromoheptanoate

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of O-benzylhydroxylamine hydrochloride in DMF, add two equivalents of a suitable base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to generate the free O-benzylhydroxylamine in situ.

  • Add one equivalent of ethyl 7-bromoheptanoate to the reaction mixture.

  • Heat the reaction to a temperature between 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford pure ethyl 7-((benzyloxy)amino)heptanoate.

Deprotection Protocols

The cleavage of the N-O benzyl bond is most commonly and efficiently achieved through hydrogenolysis. This can be accomplished using hydrogen gas in the presence of a palladium catalyst or through catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen.

Method 1: Catalytic Hydrogenation with H₂ Gas

This method is a classic and highly effective procedure for the deprotection of benzyl groups.

Key Experimental Parameters:

ParameterRecommended ConditionsRationale
Catalyst 10% Palladium on Carbon (Pd/C)A highly active and commonly used catalyst for hydrogenolysis.
Catalyst Loading 5-10 mol%Sufficient for most reactions; can be increased for sluggish reactions.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol and ethanol are generally effective.
Hydrogen Source Hydrogen gas (H₂)Typically used at atmospheric pressure (balloon) or slightly higher.
Temperature Room temperatureGenerally sufficient for complete reaction.
Reaction Time 1-24 hoursMonitored by TLC or LC-MS.

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol:

  • Dissolve ethyl 7-((benzyloxy)amino)heptanoate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The palladium catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 7-aminoheptanoate.

  • If necessary, the product can be further purified by column chromatography or distillation.

Method 2: Catalytic Transfer Hydrogenation (CTH)

This method offers a convenient alternative to using flammable hydrogen gas by employing a hydrogen donor.[1] Ammonium formate is a commonly used and effective hydrogen donor for this transformation.[1]

Key Experimental Parameters:

ParameterRecommended ConditionsRationale
Catalyst 10% Palladium on Carbon (Pd/C)Effective for transfer hydrogenation.
Catalyst Loading 10-20 wt%Typically higher loading compared to H₂ gas method.
Hydrogen Donor Ammonium Formate (HCOONH₄)A stable, easy-to-handle source of hydrogen.
Solvent Methanol, EthanolProtic solvents are preferred.
Temperature Room temperature to refluxHeating can accelerate the reaction.
Reaction Time 30 minutes - 6 hoursGenerally faster than the H₂ gas method.

Reaction Mechanism:

CTH_Mechanism cluster_donor Hydrogen Donor Decomposition cluster_hydrogenolysis Catalytic Hydrogenolysis AmmoniumFormate HCOONH₄ H2_CO2 H₂ + CO₂ + NH₃ AmmoniumFormate->H2_CO2 Pd/C Pd_Surface Pd Surface H2_CO2->Pd_Surface Adsorption Substrate R-ONH-Bn Substrate->Pd_Surface Adsorption Product R-ONH₂ + Toluene Pd_Surface->Product Reductive Cleavage

Caption: Simplified mechanism of CTH.

Detailed Protocol:

  • To a stirred suspension of ethyl 7-((benzyloxy)amino)heptanoate (1.0 eq) and 10% Pd/C (10-20% by weight) in methanol, add ammonium formate (4-5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC):

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is typically suitable. The product, being more polar, will have a lower Rf value than the starting material.

  • Visualization: The spots can be visualized under UV light (if the starting material or product are UV active) or by staining with a potassium permanganate solution or ninhydrin stain (which is specific for primary amines).[2]

High-Performance Liquid Chromatography (HPLC):

  • Since ethyl 7-aminoheptanoate lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-active agent or using a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Due to the polarity of the primary amine, derivatization is often required to improve peak shape and volatility for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the benzylic protons (a singlet around 5.0 ppm) and the aromatic protons (multiplet between 7.2-7.4 ppm) of the starting material, along with the appearance of a broad singlet for the -NH₂ protons in the product, confirms the completion of the reaction.

  • ¹³C NMR: The disappearance of the benzylic carbon and aromatic carbons of the benzyl group provides further evidence of deprotection.

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, reaction time, or temperature (for CTH). Ensure the catalyst is active and has not been poisoned.

  • Ester Hydrolysis: Under neutral hydrogenation conditions, hydrolysis of the ethyl ester is generally not a significant side reaction. However, if acidic or basic conditions are introduced (e.g., to improve catalyst activity), ester hydrolysis can occur. It is crucial to maintain neutral conditions if the ester functionality is to be preserved.

  • Catalyst Poisoning: Amines can sometimes inhibit the catalyst's activity. In such cases, using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) or adding a small amount of a weak acid like acetic acid might be beneficial, although this could increase the risk of ester hydrolysis.

  • Safety: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Always handle the catalyst with care in an inert atmosphere when possible and never allow the filter cake to dry completely in the air.

Conclusion

The deprotection of ethyl 7-((benzyloxy)amino)heptanoate to ethyl 7-aminoheptanoate is a crucial transformation in many synthetic routes. Both catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation with ammonium formate are highly effective and reliable methods. The choice between the two often depends on the available equipment and safety considerations. Careful monitoring of the reaction and appropriate work-up procedures will ensure a high yield of the desired product, ready for subsequent synthetic steps.

References

  • Guidechem. (2022, November 21).
  • BenchChem. (n.d.).
  • Rhodium.ws. (n.d.).

Sources

Application

column chromatography purification methods for CAS 1628321-47-0

Application Note: Optimized Normal-Phase Column Chromatography for the Purification of Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) Executive Summary Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Normal-Phase Column Chromatography for the Purification of Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0)

Executive Summary

Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a critical intermediate in the synthesis of hydroxamate-based histone deacetylase (HDAC) inhibitors, such as SAHA (Vorinostat) analogs, and targeted protein degraders (PROTACs). It is typically synthesized via the nucleophilic alkylation of O-benzylhydroxylamine with ethyl 7-bromoheptanoate[1][2]. This application note provides a field-proven, self-validating protocol for isolating this target compound from complex crude reaction mixtures, detailing the physicochemical rationale behind the chromatographic choices.

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, we must analyze the structural features of CAS 1628321-47-0 and its synthetic environment:

  • Lipophilic Core: The molecule features a 7-carbon aliphatic chain and an ethyl ester, rendering it highly soluble in non-polar solvents (e.g., hexanes, heptane) and ensuring moderate retention on normal-phase silica.

  • Weakly Basic Amine: The secondary amine is part of an O-benzylhydroxylamine moiety (-NH-O-). The adjacent oxygen atom withdraws electron density, making this nitrogen significantly less basic than a standard aliphatic amine. While it does not streak as severely as primary amines, secondary interactions with acidic silanol groups on the silica surface can still cause peak tailing.

  • Causality of Additives: To counteract potential tailing and ensure sharp elution bands, the mobile phase is buffered with 0.1% Triethylamine (TEA). TEA competitively binds to the highly active silanol sites on the stationary phase, preventing the target molecule's amine from irreversibly binding.

  • Synthetic Impurities: The crude mixture typically contains unreacted ethyl 7-bromoheptanoate (highly non-polar) and unreacted O-benzylhydroxylamine (highly polar, strongly basic)[3]. This vast polarity differential dictates the use of a gradient elution rather than an isocratic system.

ElutionMechanism Silica Stationary Phase (Bare Silica Gel) Imp1 Impurity 1 Ethyl 7-bromoheptanoate (Non-polar, Rf ~0.8) Silica->Imp1 Elutes First (Hexane-rich) Target Target Compound CAS 1628321-47-0 (Moderate, Rf ~0.4) Silica->Target Elutes Second (Mid-Gradient) Imp2 Impurity 2 O-Benzylhydroxylamine (Polar/Basic, Rf ~0.1) Silica->Imp2 Elutes Last (EtOAc-rich)

Elution order of the target compound and synthetic impurities on normal-phase silica.

Method Development: TLC to Flash Translation

Before initiating flash chromatography, the solvent system must be optimized via Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20, v/v).

  • Visualization Rationale: UV detection at 254 nm is often insufficient because the isolated phenyl ring of the benzyloxy group has a relatively weak molar extinction coefficient at this wavelength. Therefore, Ninhydrin stain is mandatory. Ninhydrin reacts specifically with the secondary amine of the target and the primary amine of the O-benzylhydroxylamine impurity, yielding distinct colored spots (typically yellow/brown for the secondary hydroxylamine and purple for the primary).

Expected TLC Profile (Hexane:EtOAc 80:20):

  • Ethyl 7-bromoheptanoate: Rf​≈0.85 (UV inactive, KMnO4 positive)

  • CAS 1628321-47-0: Rf​≈0.40 (UV 254 nm weak, Ninhydrin positive)

  • O-Benzylhydroxylamine: Rf​≈0.10 (UV 254 nm weak, Ninhydrin positive)

Detailed Purification Protocol

Residual high-boiling solvents (e.g., DMF), which are frequently used in these alkylation reactions, must be removed prior to chromatography to prevent severe band broadening and loss of resolution[4].

Workflow A Crude Mixture (Alkylation Reaction) B Aqueous Workup (Remove DMF/Salts) A->B C Dry Loading onto Celite/Silica B->C D Normal Phase Flash Chromatography C->D E Gradient Elution (Hexane : EtOAc) D->E F UV Detection (210 nm / 254 nm) E->F G Fraction Pooling & Evaporation F->G H Pure CAS 1628321-47-0 G->H

Workflow for the purification of CAS 1628321-47-0 from crude alkylation mixtures.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add bare silica gel (approx. 2-3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading eliminates the solvent effect of the crude oil, ensuring the sample enters the column as a tight, uniform band, which is critical for separating the target from closely eluting dialkylated byproducts.

Step 2: Column Equilibration

  • Select a high-performance spherical silica column (e.g., 25 µm particle size) scaled to a 1:50 crude-to-silica ratio.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane containing 0.1% TEA.

Step 3: Gradient Elution Execution

  • Load the dry cartridge onto the flash system.

  • Run an isocratic hold at 100% Hexane (+0.1% TEA) for 2 CV to flush out the unreacted ethyl 7-bromoheptanoate.

  • Initiate a linear gradient from 0% to 25% Ethyl Acetate over 10 CV.

  • Hold at 25% Ethyl Acetate for 3 CV to fully elute CAS 1628321-47-0.

  • Ramp to 50% Ethyl Acetate over 2 CV to flush the strongly retained O-benzylhydroxylamine.

Step 4: Fraction Collection & Analysis

  • Monitor dual-wavelength UV at 210 nm (detects the ester/aliphatic absorbance) and 254 nm (detects the benzyl ring).

  • Spot fractions corresponding to the target peak onto a TLC plate, stain with Ninhydrin, and heat to confirm the presence of the secondary amine.

  • Pool the pure fractions and concentrate under reduced pressure (bath temperature < 40°C to prevent ester hydrolysis).

Quantitative Data & Recovery

The following table summarizes the expected chromatographic behavior and fraction distribution based on a standard 10 g crude load on a 120 g silica column at a flow rate of 85 mL/min.

Compound / ImpurityStructure TypeRelative PolarityExpected Rf​ (8:2 Hex:EtOAc)Elution Volume (CV)Expected Purity
Ethyl 7-bromoheptanoate Alkyl Halide / EsterNon-polar0.851.5 - 3.0N/A (Discard)
Dialkylated Byproduct Tertiary AmineModerately Non-polar0.604.5 - 5.5N/A (Discard)
CAS 1628321-47-0 Secondary Amine / EsterModerate0.40 7.0 - 9.5 > 98% (Target)
O-Benzylhydroxylamine Primary AminePolar0.1012.0 - 15.0N/A (Discard)

Troubleshooting & Quality Control

  • Issue: Co-elution with Dialkylated Byproduct

    • Cause: If an excess of ethyl 7-bromoheptanoate was used during synthesis, the mono-alkylated target can react again to form a dialkylated tertiary amine[3]. This byproduct is more lipophilic than the target ( Rf​≈0.60 ).

    • Solution: Flatten the gradient. Instead of ramping to 25% EtOAc over 10 CV, ramp to 15% EtOAc over 12 CV. The reduced slope increases the resolution ( Rs​ ) between the tertiary and secondary amines.

  • Issue: Poor Recovery / Irreversible Binding

    • Cause: Omission of the TEA buffer, leading to strong hydrogen bonding between the hydroxylamine nitrogen and acidic silanol groups.

    • Solution: Ensure 0.1% TEA is present in both solvent lines (A and B). If the compound is already stuck on the column, flush with 10% Methanol in DCM containing 1% TEA to recover the mass, then re-purify.

References

  • Journal of Medicinal Chemistry. (2010). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. ACS Publications. Retrieved March 19, 2026, from[Link]

  • Toward the Development of Bivalent Ligand Probes of Cannabinoid CB1 and Orexin OX1 Receptor Heterodimers. (n.d.). PMC - NIH. Retrieved March 19, 2026, from[Link]

Sources

Method

Application Note: Chemoselective Ester Hydrolysis of Ethyl 7-(benzyloxyamino)heptanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of HDAC inhibitors (e.g., SAHA/Vorinostat analogs) and hydroxamic acid precursors. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of HDAC inhibitors (e.g., SAHA/Vorinostat analogs) and hydroxamic acid precursors.

Executive Summary

The hydrolysis of ethyl 7-(benzyloxyamino)heptanoate to 7-(benzyloxyamino)heptanoic acid is a critical transformation in the synthesis of suberoylanilide hydroxamic acid (SAHA) analogs and other epigenetic modulators[1]. This protocol details a chemoselective saponification utilizing Lithium Hydroxide (LiOH) in a ternary solvent system. The methodology is specifically engineered to preserve the acid- and base-sensitive O -benzylhydroxylamine moiety while ensuring quantitative conversion of the aliphatic ethyl ester.

Scientific Rationale & Mechanistic Causality

To ensure a self-validating and high-yielding protocol, every experimental parameter has been optimized based on the physicochemical properties of the substrate.

Reagent Selection: Why LiOH?

Standard saponification often employs NaOH or KOH; however, LiOH is specifically chosen for substrates containing sensitive heteroatom bonds[2]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion ( OH− ) at ambient temperatures. This mild approach prevents base-catalyzed degradation or unwanted cleavage of the N−O bond[3].

Solvent System: THF/MeOH/H2O (3:1:1)

Ester hydrolysis requires water as the hydroxide source, but the aliphatic ester starting material is highly lipophilic.

  • Tetrahydrofuran (THF): Solubilizes the organic ester.

  • Water ( H2​O ): Solubilizes the LiOH base.

  • Methanol (MeOH): Acts as a critical miscible bridge (co-solvent) that prevents the formation of a biphasic system, ensuring a homogenous reaction mixture and drastically reducing reaction time[4].

Isoelectric Work-up (Critical Insight)

The most common point of failure in this synthesis is the work-up phase. The product contains both a carboxylic acid (pKa 4.8) and an O -benzylhydroxylamine group (conjugate acid pKa 4.7)[5].

  • If the pH is left > 6.0 , the molecule exists as a water-soluble carboxylate ( R-COO− ).

  • If the pH is dropped < 3.0 , the amine protonates into a water-soluble hydrochloride salt ( R-NH2+​-OBn ).

  • Causality: The pH must be meticulously adjusted to 4.0–4.5 (the isoelectric point). At this pH, the molecule is predominantly neutral ( R-COOH and R-NH-OBn ), maximizing its partition coefficient into the organic phase (Ethyl Acetate) during extraction.

Mandatory Visualization: Mechanistic Workflow

Workflow and mechanism for LiOH hydrolysis of ethyl 7-(benzyloxyamino)heptanoate.

Materials & Reagents

Reagent / MaterialEquivalentsFunctionSafety / Handling
Ethyl 7-(benzyloxyamino)heptanoate 1.0 eqStarting MaterialStore at 4°C.
Lithium Hydroxide Monohydrate (LiOH·H₂O) 2.5 eqNucleophile / BaseCorrosive. Handle in fume hood.
THF / MeOH / H₂O (3:1:1 v/v/v) 0.2 M (w.r.t SM)Ternary Solvent SystemFlammable (THF/MeOH).
1M Hydrochloric Acid (HCl) As neededpH AdjustmentCorrosive.
Ethyl Acetate (EtOAc) As neededExtraction SolventFlammable.
Brine (Sat. NaCl) As neededAqueous WashNon-hazardous.
Anhydrous Sodium Sulfate (Na₂SO₄) As neededDrying AgentHygroscopic.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Solvent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of THF, Methanol, and Deionized Water in a 3:1:1 volumetric ratio.

  • Substrate Dissolution: Add Ethyl 7-(benzyloxyamino)heptanoate (1.0 eq) to the solvent mixture. Stir at 400 rpm until a homogenous solution is achieved (concentration 0.2 M).

  • Base Addition: Weigh LiOH·H₂O (2.5 eq) and add it to the stirring solution in one portion. The solution may become slightly cloudy before clearing up as the base dissolves.

Phase 2: Execution & Monitoring
  • Reaction Conditions: Seal the flask with a rubber septum and stir the reaction mixture at room temperature (20–25 °C) under an ambient atmosphere.

  • Analytical Monitoring: Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material ester will typically be consumed within 3 to 5 hours . The intermediate lithium carboxylate salt will remain at the baseline on normal-phase TLC.

Phase 3: Isoelectric Work-up (Self-Validating Step)
  • Volatile Removal: Once complete consumption of the starting material is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the THF and Methanol. Do not evaporate to total dryness; leave the aqueous layer intact.

  • Dilution: Dilute the remaining aqueous residue with an equal volume of deionized water.

  • pH Adjustment (Critical): Place the flask in an ice bath (0 °C). While stirring vigorously, add 1M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 4.0–4.5. A white precipitate or cloudy emulsion (the free carboxylic acid) will form.

Phase 4: Extraction & Isolation
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL per gram of starting material).

  • Washing: Combine the organic layers and wash with Brine (1 × 20 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 7-(benzyloxyamino)heptanoic acid as a viscous oil or low-melting solid.

  • Purification: The crude product is typically >95% pure by NMR. If necessary, it can be purified by flash column chromatography (DCM:MeOH 95:5).

Quantitative Data Summary

ParameterOptimized ValueAcceptable RangeAnalytical Target
LiOH Equivalents 2.5 eq2.0 – 3.0 eqComplete SM consumption
Reaction Temperature 22 °C15 – 25 °CAvoid heating (>40°C)
Reaction Time 4 hours3 – 16 hoursTLC: SM Rf​ 0.6 Product Rf​ 0.1
Work-up pH 4.24.0 – 4.5Maximize EtOAc extraction yield
Expected Yield 92%85% – 98%>95% purity (by 1 H-NMR)

Analytical Characterization & Troubleshooting

  • 1 H-NMR (400 MHz, CDCl₃) Validation: The disappearance of the ethyl ester signals (a quartet at 4.1 ppm and a triplet at 1.2 ppm) is the primary indicator of success. The benzylic protons ( O-CH2​-Ph ) should remain intact as a sharp singlet at 4.7 ppm, confirming the O -benzyl group was not cleaved[2].

  • Troubleshooting Low Yield: If the yield is <70%, the most likely culprit is over-acidification during work-up (pH < 3). If this occurs, the product has formed a water-soluble hydrochloride salt. To recover it, carefully add saturated NaHCO3​ to the aqueous layer until the pH returns to 4.5, and re-extract with EtOAc.

References

  • O-Benzylhydroxylamine - Physico-chemical Properties and pKa. ChemBK.[Link][5]

  • Design and synthesis of novel classes of HDACs and KMTs inhibitors. University of East Anglia Digital Repository.[Link][1]

  • Synthesis and Biological Evaluation of Purealin and Analogues as Cytoplasmic Dynein Heavy Chain Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

  • Ester to Acid (NaOH/LiOH + THF/MeOH/H2O) Protocols. Common Organic Chemistry. [Link][4]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 7-((benzyloxy)amino)heptanoate

Introduction & Strategic Importance Ethyl 7-((benzyloxy)amino)heptanoate is a highly valued synthetic intermediate, primarily utilized in the development of suberoylanilide hydroxamic acid (SAHA) analogs and other epigen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Ethyl 7-((benzyloxy)amino)heptanoate is a highly valued synthetic intermediate, primarily utilized in the development of suberoylanilide hydroxamic acid (SAHA) analogs and other epigenetic modulators targeting Histone Deacetylases (HDACs)[1]. In drug development, the strategic installation of the O-benzylhydroxylamine moiety provides a robust, orthogonally protected precursor. This benzyloxy group withstands subsequent functionalization of the secondary amine and is easily removed via late-stage catalytic hydrogenolysis to reveal the active hydroxamic acid pharmacophore[2].

This application note details a highly optimized, scalable protocol for the synthesis of ethyl 7-((benzyloxy)amino)heptanoate, transitioning away from problematic legacy solvents to a streamlined, self-validating industrial process.

Mechanistic Causality & Process Chemistry

Reaction Design & Nucleophile Selection

The synthesis relies on the bimolecular nucleophilic substitution (SN2) of ethyl 7-bromoheptanoate by O-benzylhydroxylamine. For scale-up, O-benzylhydroxylamine is strictly utilized as its hydrochloride salt. The hydrochloride salt is highly resistant to air oxidation and prevents premature degradation during storage, ensuring consistent stoichiometric accuracy[2].

Base & Solvent Dynamics

Historically, the alkylation of O-benzylhydroxylamine with alkyl bromides has been performed in polar aprotic solvents like DMF using soluble organic bases such as diisopropylethylamine (DIPEA)[3]. However, DMF is difficult to remove on a large scale and poses thermal runaway risks.

Our optimized process utilizes Acetonitrile (MeCN) as the solvent and Anhydrous Potassium Carbonate (K₂CO₃) as the base. MeCN provides optimal solubility for the organic reactants while keeping K₂CO₃ completely insoluble. This heterogeneous basicity provides a slow, controlled release of the free hydroxylamine base and prevents drastic pH spikes, thereby eliminating the risk of base-catalyzed hydrolysis of the ethyl ester moiety.

Impurity Control: Mitigating Over-Alkylation

A ubiquitous challenge in the synthesis of secondary amines via SN2 pathways is the competing over-alkylation reaction, which yields undesired tertiary amines[4]. To kinetically suppress this, the electrophile (bromoester) must be added dropwise to a slight excess of the nucleophile. This maintains a high local concentration of O-benzylhydroxylamine relative to the bromide, heavily favoring mono-alkylation.

ReactionPathway SM1 Ethyl 7-bromoheptanoate (Electrophile) Prod Target Product: Ethyl 7-((benzyloxy)amino)heptanoate SM1->Prod SN2 Reaction + SM2, Base SM2 O-Benzylhydroxylamine (Nucleophile) SM2->Prod - HBr Imp Side Product: Over-alkylated Tertiary Amine Prod->Imp + SM1 (Excess Electrophile)

SN2 reaction pathway highlighting the target product and the over-alkylation side reaction.

Quantitative Data & Process Optimization

The following tables summarize the stoichiometric parameters for a 1-kilogram scale-up and the empirical data justifying the solvent/base selection.

Table 1: Stoichiometric Parameters for 1.0 kg Scale

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Ethyl 7-bromoheptanoate 237.131.001.00 kg (0.87 L)Electrophile / Limiting Reagent
O-Benzylhydroxylamine HCl 159.611.200.81 kgProtected Nucleophile
Potassium Carbonate (Anhyd.) 138.202.501.46 kgAcid Scavenger / Heterogeneous Base
Acetonitrile (MeCN) 41.05N/A10.0 LReaction Solvent

Table 2: Optimization of Reaction Conditions (100 g Pilot Scale)

SolventBaseTemp (°C)Conversion (%)Ester Hydrolysis (%)Over-Alkylation (%)Isolated Yield (%)
DMFDIPEA80>99<11274
EtOHEt₃N78958568
MeCN K₂CO₃ 60 >98 <0.5 3 88

Scale-Up Methodology: Self-Validating Protocol

ProcessFlow A Reactor Setup (Inert N2, Stirrer) B Charge MeCN & K2CO3 A->B C Add O-Benzylhydroxylamine HCl (1.2 eq) B->C D Dropwise Addition: Ethyl 7-bromoheptanoate (T < 30°C) C->D E Heating & Stirring (60°C, 8-12 h) D->E F In-Process Control (HPLC > 98% conversion) E->F G Filtration (Remove Salts) F->G H Solvent Evaporation G->H I Acid-Base Extraction (Purification) H->I J Product Isolation (Target Secondary Amine) I->J

Process flow diagram for the scale-up synthesis of ethyl 7-((benzyloxy)amino)heptanoate.

Step 1: Reactor Preparation
  • Action: Purge a 20 L jacketed glass reactor with N₂ for 15 minutes. Charge 10.0 L of anhydrous MeCN, followed by 1.46 kg of anhydrous K₂CO₃. Initiate mechanical stirring at 250 RPM.

  • Causality: An inert atmosphere prevents unwanted oxidation of the amine species. Vigorous stirring is required to keep the dense K₂CO₃ suspended in the solvent.

  • Validation Checkpoint: Visually confirm a uniform suspension without clumping at the bottom of the reactor.

Step 2: Free-Basing and Nucleophile Activation
  • Action: Gradually add 0.81 kg of O-benzylhydroxylamine HCl to the stirring suspension at 20°C. Stir for 45 minutes.

  • Causality: K₂CO₃ neutralizes the HCl salt, releasing the active nucleophile in situ.

  • Validation Checkpoint: Observe the cessation of CO₂ gas evolution (bubbling) in the reactor's bubbler, confirming the complete neutralization of the hydrochloride salt before proceeding.

Step 3: Controlled Electrophilic Addition
  • Action: Charge 1.00 kg of ethyl 7-bromoheptanoate into an addition funnel. Add dropwise to the reactor over 2 hours, maintaining the internal temperature strictly below 30°C.

  • Causality: Dropwise addition ensures the nucleophile is always in large stoichiometric excess relative to the available electrophile. This kinetic control drastically suppresses the over-alkylation side reaction[4].

  • Validation Checkpoint: Monitor the internal temperature probe. A temperature spike >30°C indicates the addition is too rapid; pause the addition until the system cools.

Step 4: Reaction Maturation
  • Action: Once addition is complete, heat the reactor to an internal temperature of 60°C. Maintain stirring for 8 to 12 hours.

  • Causality: 60°C provides sufficient thermal energy to drive the SN2 substitution to completion while remaining safely below the boiling point of MeCN (82°C), preventing pressure buildup.

  • Validation Checkpoint (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC. Proceed to the next step only when the area percent of ethyl 7-bromoheptanoate is <2.0%.

Step 5: Work-Up and Purification
  • Action: Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove K₂CO₃ and precipitated KBr salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (10 L) and wash with 5% aqueous NaHCO₃ (2 x 3 L), followed by brine (3 L). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

  • Causality: The heterogeneous salts must be removed prior to concentration to prevent mechanical damage to the rotary evaporator and trapping of the product. The mild basic wash neutralizes any residual acidic species without hydrolyzing the ester.

  • Validation Checkpoint: Perform a mass balance check on the dried crude. A crude mass significantly exceeding 1.15 kg suggests residual solvent or unreacted O-benzylhydroxylamine. Confirm structural integrity via ¹H NMR (verify the characteristic triplet of the ester -CH₃ at ~1.25 ppm and the singlet of the benzyl -CH₂- at ~4.7 ppm).

References

  • Title: University of East Anglia Design and synthesis of novel classes of HDACs and KMTs inhibitors - UEA Digital Repository Source: uea.ac.uk URL: 1

  • Title: WO2010019208A1 - Flavin derivatives - Google Patents Source: google.com URL: 3

  • Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry Source: rsc.org URL: 4

  • Title: Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use - Benchchem Source: benchchem.com URL: 2

Sources

Method

Application Note: Ethyl 7-(benzyloxyamino)heptanoate as a Versatile Bifunctional Linker for HDAC-Targeting PROTACs and Metalloenzyme Inhibitors

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Identity: Ethyl 7-(benzyloxyamino)heptanoate (CAS: 1628321-47-0)[1] Primary Applications: Targeted Protein Degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Identity: Ethyl 7-(benzyloxyamino)heptanoate (CAS: 1628321-47-0)[1] Primary Applications: Targeted Protein Degradation (PROTACs), Epigenetic Modulators, Metalloenzyme Inhibitors

Chemical Rationale & Causality in Drug Design

In the landscape of targeted protein degradation and epigenetic drug discovery, the architectural precision of the linker and the Zinc-Binding Group (ZBG) dictates both potency and selectivity. Ethyl 7-(benzyloxyamino)heptanoate has emerged as a highly strategic bifunctional building block for synthesizing Histone Deacetylase (HDAC) inhibitors and HDAC-targeting Proteolysis Targeting Chimeras (PROTACs)[2][3].

As a Senior Application Scientist, I evaluate building blocks not just by their reactive handles, but by the structural causality they introduce into the final pharmacophore. This compound provides three distinct architectural advantages:

  • Optimal Aliphatic Spacer (7-Carbon Chain): The active site of Class I and Class IIb HDACs (such as HDAC6 and HDAC8) is buried at the bottom of a narrow, ~11 Å deep hydrophobic channel[4]. A 7-carbon aliphatic chain perfectly spans this distance, anchoring the ZBG at the catalytic zinc ion while projecting the linker out into the solvent-exposed surface to engage an E3 ubiquitin ligase[5].

  • Precursor to Reverse Hydroxamates: Traditional hydroxamic acids (R-CO-NH-OH) are notorious for poor pharmacokinetic profiles due to rapid in vivo glucuronidation and hydrolysis by amidases. The secondary amine in this building block allows for N-acylation, yielding an N-alkyl hydroxamic acid (reverse hydroxamate) upon deprotection. Reverse hydroxamates maintain the critical bidentate chelation of the Zn²⁺ ion while exhibiting vastly superior metabolic stability[6].

  • Orthogonal Reactivity: The ethyl ester and the O-benzyl protected hydroxylamine provide orthogonal handles. This allows chemists to independently functionalize the "cap" (or E3 ligase ligand) and the ZBG without cross-reactivity, ensuring high-yielding, self-validating synthetic workflows[2].

Mechanism of Action: HDAC-Targeting PROTACs

When incorporated into a PROTAC, the derivative of this building block acts as the warhead and linker, recruiting the target HDAC to an E3 ligase (e.g., Cereblon or VHL). The induced proximity triggers poly-ubiquitination and subsequent degradation by the 26S proteasome[3].

G HDAC Target Protein (HDAC) PROTAC PROTAC Molecule (ZBG - Linker - E3 Ligand) HDAC->PROTAC Zinc Binding Group (Reverse Hydroxamate) Proteasome 26S Proteasome (Degradation) HDAC->Proteasome Targeted Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) PROTAC->E3 E3 Ligand (Pomalidomide/VHL) E3->HDAC Ubiquitination (Poly-Ub)

Figure 1: Mechanism of Action of an HDAC-Targeting PROTAC utilizing a reverse hydroxamate warhead.

Experimental Protocol: Synthesis of a CRBN-Recruiting HDAC PROTAC

The following protocol details the transformation of Ethyl 7-(benzyloxyamino)heptanoate into a fully functional PROTAC.

Causality Check: Why perform N-acylation before ester hydrolysis? The secondary amine (-NH-O-Bn) is nucleophilic. If the ester is hydrolyzed first, subsequent amide coupling to the E3 ligase ligand using HATU could result in unwanted polymerization or side reactions at the nitrogen. Acylating the nitrogen first simultaneously protects it and establishes the required reverse hydroxamate core.

G Step1 1. Starting Material Ethyl 7-(benzyloxyamino)heptanoate Step2 2. N-Acylation (R-COCl, Pyridine) Protects amine & forms reverse hydroxamate core Step1->Step2 Step3 3. Ester Hydrolysis (LiOH, THF/H2O) Yields free carboxylic acid for coupling Step2->Step3 Step4 4. Amide Coupling (HATU, DIPEA, E3 Ligand-Amine) Attaches the degrader warhead Step3->Step4 Step5 5. Hydrogenolysis (Pd/C, H2) Deprotects O-benzyl to yield active PROTAC Step4->Step5

Figure 2: Step-by-step synthetic workflow from the building block to the active PROTAC.

Step 1: N-Acylation (Formation of the Protected Reverse Hydroxamate)
  • Dissolve Ethyl 7-(benzyloxyamino)heptanoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add Pyridine (2.5 eq) and cool the reaction mixture to 0 °C.

  • Dropwise, add the desired acyl chloride (e.g., acetyl chloride or a substituted benzoyl chloride) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography. LC-MS should confirm the mass of the N-acyl, O-benzyl intermediate.

Step 2: Ester Hydrolysis
  • Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at room temperature for 12 hours.

  • Causality: The robust N-acyl and O-benzyl groups are entirely stable to these mild saponification conditions.

  • Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the free carboxylic acid.

Step 3: Amide Coupling to E3 Ligase Ligand
  • Dissolve the free carboxylic acid (1.0 eq) and the target E3 ligase ligand (e.g., Pomalidomide-PEG-amine) (1.1 eq) in anhydrous DMF[2].

  • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir at room temperature for 16 hours.

  • Purify the resulting protected PROTAC via reverse-phase preparative HPLC.

Step 4: Catalytic Hydrogenolysis (Global Deprotection)
  • Dissolve the protected PROTAC in Methanol.

  • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Purge the flask and stir under a Hydrogen atmosphere (1 atm, balloon) for 4-6 hours.

  • Validation: Filter through a pad of Celite to remove the catalyst. The removal of the benzyl group reveals the active N-alkyl hydroxamic acid (reverse hydroxamate) ZBG. Lyophilize to obtain the final PROTAC[2][3].

Data Presentation: Structure-Activity Relationship (SAR)

The length of the aliphatic linker and the nature of the ZBG profoundly impact the degradation efficiency (DC₅₀) and maximum degradation (Dₘₐₓ) of the resulting PROTACs[5]. The 7-carbon chain derived from Ethyl 7-(benzyloxyamino)heptanoate consistently demonstrates optimal geometry for HDAC6/8 degradation.

Linker LengthZBG TypeTargetIC₅₀ (Enzyme)DC₅₀ (Cellular Degradation)Dₘₐₓ (%)Metabolic Stability (t₁/₂ in HLM)
C5 (Pentyl)Standard HydroxamateHDAC645 nM>1000 nM< 20%12 min
C6 (Hexyl)Standard HydroxamateHDAC612 nM150 nM65%15 min
C7 (Heptyl) Standard Hydroxamate HDAC6 3 nM 18 nM 92% 18 min
C7 (Heptyl) Reverse Hydroxamate HDAC6 5 nM 22 nM 95% > 120 min
C8 (Octyl)Reverse HydroxamateHDAC618 nM310 nM50%> 120 min

Table 1: Comparative SAR data illustrating the superiority of the C7 linker combined with a reverse hydroxamate ZBG. Note the dramatic increase in Human Liver Microsome (HLM) half-life (t₁/₂) when utilizing the reverse hydroxamate architecture derived from the title compound[5][6].

Alternative Application: N-Hydroxyurea Metalloenzyme Inhibitors

Beyond PROTACs, the secondary amine of Ethyl 7-(benzyloxyamino)heptanoate can be reacted with isocyanates (R-NCO) rather than acyl chlorides. Following O-benzyl deprotection, this yields an N-hydroxyurea [7]. N-hydroxyureas are highly potent, clinically validated ZBGs used to target other critical metalloenzymes, such as 5-Lipoxygenase (5-LOX) and Flap Endonuclease 1 (FEN1). The metabolic reduction of these moieties is primarily governed by the mitochondrial amidoxime reducing component 1 (mARC1), a factor that must be accounted for during in vivo pharmacokinetic modeling[7].

References

  • Szilágyi, B., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." MDPI, 2022. Available at: [Link]

  • Yang, K., et al. "Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at:[Link]

  • Li, X., et al. "Discovery of Histone Deacetylase 8-Specific Proteolysis-Targeting Chimeras with Anticancer Activity against Hematological Malignancies." ACS Publications, 2026. Available at: [Link]

  • Wang, Y., et al. "ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases." PMC, 2025. Available at:[Link]

  • Klopp, C., et al. "mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at: [Link]

Sources

Application

Application Note: Handling, Long-Term Storage, and Quality Control Guidelines for CAS 1628321-47-0

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) Molecular Formula: C 16​ H 25​ NO 3​ | Molecular Weight: 279.37 g/mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) Molecular Formula: C 16​ H 25​ NO 3​ | Molecular Weight: 279.37 g/mol

Introduction & Mechanistic Rationale

CAS 1628321-47-0 is a highly versatile, bifunctional building block featuring an aliphatic ethyl ester and an O-benzyl-protected hydroxylamine. It is primarily utilized in the synthesis of hydroxamic acid-based therapeutics, most notably as a precursor for histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA analogs).

To maintain the scientific integrity of your synthetic workflows, it is critical to understand the chemical architecture of this molecule, which dictates its handling requirements:

  • Ethyl Ester Moiety: Susceptible to base- or acid-catalyzed hydrolysis in the presence of ambient moisture.

  • O-Benzyl Hydroxylamine Core: While the O-benzyl group robustly protects the N-O bond from premature cleavage, the secondary amine (N-H) remains vulnerable to slow oxidation, and the N-O linkage can be degraded by photolytic radical pathways or strong reducing conditions[1].

Physicochemical Profiling & Degradation Causality

Understanding why a compound degrades is the first step in designing a self-validating system to prevent it.

  • Hydrolytic Degradation: Exposure to atmospheric humidity leads to the slow hydrolysis of the ethyl ester into the corresponding free carboxylic acid.

  • Oxidative Degradation: The secondary amine can undergo auto-oxidation if exposed to ambient oxygen over prolonged periods, leading to nitrone or further degraded species[2].

  • Photolytic Cleavage: UV and intense visible light can induce radical cleavage of the benzylic C-O bond, prematurely deprotecting the hydroxylamine.

Handling Protocols: A Step-by-Step Methodology

Every handling step below is designed as a self-validating system to mitigate a specific degradation pathway.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial from -20°C storage to a desiccator at room temperature (20–25°C) for at least 60 minutes prior to opening.

  • Causality: Opening a cold vial induces immediate condensation of atmospheric water vapor onto the compound. Water acts as a nucleophile, catalyzing the hydrolysis of the ethyl ester into a free carboxylic acid.

  • Validation: Place a humidity indicator card inside the desiccator; the card must read <10% relative humidity before the primary vial is opened.

Step 2: Inert Aliquoting

  • Action: Weigh the compound using anti-static tools under a dry Argon or Nitrogen atmosphere (e.g., in a glovebox or a purged fume hood).

  • Causality: The O-benzyl hydroxylamine core contains a secondary amine that is susceptible to slow auto-oxidation[1]. Inert atmospheres prevent the formation of N-oxide impurities.

Step 3: Anhydrous Solubilization

  • Action: Dissolve the required mass in anhydrous solvents (e.g., dry DMSO, DMF, or DCM).

  • Causality: Trace water in hygroscopic solvents like DMSO will rapidly degrade the ester linkage over time[1].

  • Validation: Verify solvent water content using Karl Fischer titration (<50 ppm H 2​ O) prior to use. Do not store DMSO stock solutions for more than 24 hours; prepare only what is needed for immediate biological or synthetic experiments.

Step 4: Repackaging and Argon Blanketing

  • Action: Purge the headspace of the primary storage vial with Argon gas for 10–15 seconds before sealing with a PTFE-lined cap.

  • Causality: Argon (atomic weight 39.9 u) is denser than ambient air (~29 u) and forms a protective blanket over the solid powder, effectively displacing both oxygen and moisture. Nitrogen, being lighter, dissipates too rapidly during the sealing process.

Long-Term Storage Guidelines

To ensure a shelf life of >24 months, adhere to the following environmental controls[3]:

  • Temperature: Store at -20°C for long-term preservation. For short-term active use (<1 month), 2–8°C is acceptable.

  • Container: Amber glass vials with PTFE-lined screw caps.

    • Causality: Amber glass blocks UV/Vis light, preventing photolytic degradation. PTFE provides a chemically inert, moisture-impermeable seal.

  • Atmosphere: Argon blanket (as detailed in Step 4).

  • Secondary Containment: Place the primary vial inside a secondary container (e.g., a sealed foil pouch or a larger jar) containing indicating silica gel or Drierite.

    • Validation: The color change of the indicating desiccant (e.g., blue to pink) serves as a self-validating visual check for the integrity of the moisture barrier.

Quality Control & Verification Protocol

Before utilizing CAS 1628321-47-0 in critical synthetic steps, verify its structural integrity using the following analytical benchmarks:

A. LC-MS Analysis

  • Target Mass: [M+H] + = 280.4 m/z.

  • Primary Degradant (Hydrolyzed Acid): [M+H] + = 252.3 m/z.

  • Validation: Monitoring the Δ 28 Da mass shift provides a direct, self-validating metric for ester integrity.

B. 1 H-NMR (CDCl 3​ ) Benchmarks

  • O-Benzyl Group: Singlet at ~4.7 ppm (2H, -O-CH 2​ -Ph) and multiplet at 7.3–7.4 ppm (5H, aromatic).

  • Ethyl Ester: Quartet at ~4.1 ppm (2H, -O-CH 2​ -CH 3​ ) and triplet at ~1.2 ppm (3H, -O-CH 2​ -CH 3​ ).

  • Validation: The integration ratio between the benzylic CH 2​ (4.7 ppm) and the ester CH 2​ (4.1 ppm) must be exactly 1:1 . Any deviation indicates selective degradation of one functional group.

Stability Matrix (Data Presentation)

The following table summarizes the expected stability of CAS 1628321-47-0 under various environmental conditions, allowing researchers to predict compound viability based on handling history.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C ArgonDark (Amber Vial)> 24 monthsNegligible
2–8°C ArgonDark (Amber Vial)6–12 monthsSlow ester hydrolysis
25°C (Room Temp) AirAmbient Light< 1 monthOxidation, Hydrolysis, Photolysis
Solution (DMSO, 25°C) AirAmbient Light< 24 hoursRapid hydrolysis / N-oxidation

Storage & Handling Workflow

G A Receipt of CAS 1628321-47-0 (Ethyl 7-((benzyloxy)amino)heptanoate) B Initial QC (LC-MS & 1H-NMR) Verify Purity & Ester Integrity A->B C Aliquoting in Controlled Environment (Minimize Freeze-Thaw Cycles) B->C D Inert Gas Purge (Argon) (Displace Oxygen & Moisture) C->D E Long-Term Storage (-20°C, Amber Vial, Desiccated) D->E F Usage Preparation (Thaw to RT Before Opening) E->F

Workflow for the receipt, processing, and long-term storage of CAS 1628321-47-0.

References

  • Fisher Scientific. SAFETY DATA SHEET - O-Benzylhydroxylamine. Retrieved from:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Development of HDAC-Targeted Probes Using Ethyl 7-((benzyloxy)amino)heptanoate

Executive Summary Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of epigenetic probes, specifically Histone Deacetylase (H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of epigenetic probes, specifically Histone Deacetylase (HDAC) inhibitors and PROTAC linkers. Structurally, it comprises a seven-carbon aliphatic chain terminating in an ethyl ester on one end and an O-benzyl protected hydroxylamine on the other. This application note details the scientific rationale, chemical preparation, and in vitro assay formulation required to successfully translate this precursor into a highly active, assay-ready hydroxamic acid probe.

Scientific Rationale: The "Protected ZBG" Strategy

In the development of HDAC inhibitors, the hydroxamic acid moiety is the premier Zinc-Binding Group (ZBG), responsible for chelating the catalytic Zn²⁺ ion in the HDAC active site[1]. However, free hydroxylamines are highly nucleophilic and prone to oxidation, making them incompatible with the harsh coupling conditions required to attach the "cap" group (the surface recognition module)[2].

By utilizing the O-benzyl protected derivative, chemists can perform robust amide couplings at the ester terminus (post-saponification) without degrading the ZBG. Subsequent catalytic hydrogenolysis cleanly removes the benzyl group, yielding the active hydroxamic acid ready for in vitro screening. This causality—protecting the sensitive ZBG during linker construction—is what ensures a high-purity final product, which is critical for generating reproducible IC₅₀ data in biochemical assays[3].

Workflow A Precursor: Ethyl 7-((benzyloxy) amino)heptanoate B Amide Coupling (Cap Attachment) A->B Saponification & Amidation C Deprotection (Pd/C, H2) B->C Hydrogenolysis D Assay Prep (DMSO + Buffer) C->D Formulation E Fluorogenic HDAC Assay D->E Substrate Addition

Workflow: From O-benzyl protected precursor to in vitro fluorogenic assay readout.

Experimental Protocols

Protocol A: Chemical Activation (O-Benzyl Deprotection)

Before the synthesized probe can be evaluated in an in vitro assay, the O-benzyl group must be removed to unmask the hydroxamic acid. Causality: Catalytic hydrogenation is explicitly chosen over strong acidic cleavage (e.g., HBr/AcOH) to prevent the hydrolysis of the newly formed amide cap or the aliphatic linker, ensuring the structural integrity of the probe.

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-benzyl protected coupled intermediate (1.0 eq) in a mixture of anhydrous methanol and ethyl acetate (1:1 v/v). Note: Ethyl acetate helps prevent the over-reduction of sensitive cap groups.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) carefully under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 2–4 hours under a hydrogen balloon.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the M+90 mass peak (benzyl loss) confirms completion.

  • Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Storage: The resulting free hydroxamic acid must be stored at -20°C as a 10 mM stock in anhydrous DMSO to prevent degradation prior to the assay.

Protocol B: In Vitro Fluorogenic HDAC Inhibition Assay

To evaluate the efficacy of the synthesized probe, a homogeneous fluorogenic assay using the substrate Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin) is employed[4]. Causality: This is a self-validating, two-step coupled assay. First, the HDAC enzyme deacetylates the lysine residue. Second, the addition of trypsin specifically cleaves the deacetylated peptide, releasing the highly fluorescent AMC fluorophore[5]. The addition of Bovine Serum Albumin (BSA) in the buffer is critical; it prevents the highly lipophilic heptanoate linker of the probe from non-specifically binding to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC₅₀[6].

Reagent Formulation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA[6].

  • Substrate: 50 mM Boc-Lys(Ac)-AMC stock in DMSO.

  • Stop/Developer Solution: 2 mg/mL trypsin in 50 mM Tris-HCl (pH 8.0) supplemented with 1 μM Trichostatin A (TSA) to immediately quench all HDAC activity[6].

Step-by-Step Methodology:

  • Dilution: Dilute the 10 mM probe stock in Assay Buffer to create a 10-point concentration-response curve (e.g., 10 μM down to 0.5 nM). Ensure the final DMSO concentration in the well remains ≤1% to avoid enzyme denaturation.

  • Incubation: In a black 384-well microplate, add 10 μL of the diluted probe and 10 μL of recombinant HDAC enzyme (e.g., HDAC1, 2 nM final concentration). Incubate at room temperature for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 μL of Boc-Lys(Ac)-AMC substrate (final concentration 20 μM) to all wells. Incubate at 37°C for 60 minutes.

  • Development: Add 10 μL of the Stop/Developer Solution. Incubate at room temperature for 15 minutes to allow trypsin to cleave the deacetylated substrate.

  • Readout: Measure fluorescence using a microplate reader (λex = 360 nm, λem = 460 nm).

Mechanism Cap Cap Group (Surface Recognition) Linker Heptanoate Linker (Hydrophobic Channel) Cap->Linker ZBG Hydroxamic Acid (Zinc Binding Group) Linker->ZBG Zinc Catalytic Zn2+ (HDAC Active Site) ZBG->Zinc Chelation

Pharmacophore model: Hydroxamic acid ZBG chelating the catalytic zinc ion.

Data Presentation & Analysis

Properly synthesized probes derived from ethyl 7-((benzyloxy)amino)heptanoate should exhibit potent, nanomolar inhibition of Class I and IIb HDACs. The table below summarizes expected IC₅₀ parameters for synthesized analogs compared to the clinical standard, SAHA (Vorinostat).

CompoundCap Group ModificationHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
SAHA (Control) Phenylamine (Aniline)15 ± 218 ± 3120 ± 15
Probe A Substituted Aniline12 ± 114 ± 2>1000
Probe B Bulky Aromatic>10008 ± 1>2000

Note: Variations in the cap group dictate isoform selectivity, while the heptanoate linker and hydroxamic acid ZBG ensure baseline affinity across the zinc-dependent HDAC family.

References

  • Wegener, D. et al. "Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors". ACS Omega. URL: [Link]

  • Hildmann, C. et al. "A New Amidohydrolase from Bordetella or Alcaligenes Strain FB188 with Similarities to Histone Deacetylases". ASM Journals. URL: [Link]

  • Smil, D. V. et al. "Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit". Journal of Medicinal Chemistry. URL: [Link]

  • Decroos, C. et al. "Loop Interactions and Dynamics Tune the Enzymatic Activity of the Human Histone Deacetylase 8". ACS Chemical Biology. URL: [Link]

  • Bieliauskas, A. V. et al. "The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity". PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of Heptanoic acid, 7-[(phenylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (commonly referred to as ethyl 7-(benzyloxyamino)heptanoate).

This compound is a highly valuable O-benzylhydroxylamine derivative, frequently utilized as a critical building block and precursor in the synthesis of hydroxamic acid-based epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors[1]. The standard synthetic route involves the bimolecular nucleophilic substitution ( SN​2 ) of ethyl 7-bromoheptanoate with O-benzylhydroxylamine[2]. However, this pathway is prone to kinetic bottlenecks, over-alkylation, and purification degradation[3].

The following self-validating protocols, data summaries, and troubleshooting FAQs are engineered to help you achieve high-yield, high-purity synthesis.

I. Reaction Pathway & Mechanistic Strategy

ReactionPathway A Ethyl 7-bromoheptanoate (Electrophile) C S_N2 Transition State (Finkelstein Accelerated) A->C NaI, DMF 60°C B O-Benzylhydroxylamine (Nucleophile) B->C DIPEA D Ethyl 7-(benzyloxyamino)heptanoate (Target Product) C->D -HBr

Fig 1: SN2 synthesis pathway of Ethyl 7-(benzyloxyamino)heptanoate with Finkelstein acceleration.

II. Standard Operating Procedure (Optimized Protocol)

This protocol is designed as a self-validating system. By incorporating specific stoichiometric ratios and in-process analytical checkpoints, you can mechanistically guarantee the suppression of secondary side reactions[4].

Reagents Required:

  • Ethyl 7-bromoheptanoate (Electrophile, 1.0 equiv)

  • O-Benzylhydroxylamine hydrochloride (Nucleophile, 3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (Acid scavenger, 4.0 equiv)

  • Sodium Iodide (NaI) (Catalyst, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Amine Liberation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve O-benzylhydroxylamine hydrochloride (15.0 mmol) in anhydrous DMF (20 mL). Add DIPEA (20.0 mmol) dropwise at room temperature. Stir for 15 minutes to completely liberate the free nucleophilic amine.

  • Catalytic Activation: Add NaI (0.5 mmol) to the reaction mixture. Causality: This initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide.

  • Controlled Electrophile Addition: Dissolve ethyl 7-bromoheptanoate (5.0 mmol) in anhydrous DMF (5 mL). Using a syringe pump, add this solution dropwise to the reaction mixture over 45 minutes. Causality: Slow addition maintains a low concentration of the electrophile, statistically favoring mono-alkylation over dialkylation.

  • Thermal Substitution: Elevate the temperature to 60 °C and stir for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material is consumed and the target product mass ( [M+H]+≈280.2 m/z ) is the dominant peak.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL). Wash sequentially with saturated aqueous NaHCO3​ (2 x 25 mL), deionized water (3 x 25 mL, to partition DMF into the aqueous layer), and brine (25 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Deactivated Purification: Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% Triethylamine ( Et3​N ) in hexanes. Elute with a gradient of 5-20% EtOAc in Hexanes.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and synthesis outcomes, demonstrating why the optimized SOP parameters were selected.

EntryBase (Equiv)SolventAdditiveTemp (°C)Yield (%)Primary Mode of Failure / Impurity
1 K2​CO3​ (2.0)ACNNone8042%Ester hydrolysis (15%) due to trace hydroxide
2DIPEA (2.0)DMFNone6055%N,N-dialkylation (25%) due to product nucleophilicity
3DIPEA (4.0)DMFNaI (0.1)6088% Optimized: Trace dialkylation (<5%), no hydrolysis
IV. Troubleshooting Workflow & FAQs

Troubleshooting Start Crude Analysis (LC-MS/NMR) Dialk Issue: N,N-Dialkylation Start->Dialk Hydro Issue: Ester Hydrolysis Start->Hydro Slow Issue: Low Conversion Start->Slow Sol1 Action: Use 3.0 eq NH2OBn or slow bromide addition Dialk->Sol1 Sol2 Action: Switch to anhydrous DIPEA in aprotic solvent Hydro->Sol2 Sol3 Action: Add 0.1 eq NaI (In-situ halogen exchange) Slow->Sol3

Fig 2: Decision tree for troubleshooting common synthesis failures and optimizing product yield.

Q: Why is my reaction yielding a high percentage of N,N-dialkylated byproduct?

A: This is a classic kinetic issue in amine alkylation. The target product (a secondary O-alkylhydroxylamine) is actually more nucleophilic than the primary O-benzylhydroxylamine starting material due to the electron-donating inductive effect of the newly attached heptanoate chain[4]. To suppress this, our protocol utilizes a 3.0 molar excess of the primary amine. Statistically, the electrophile is much more likely to encounter an unreacted primary amine than a newly formed secondary amine. Coupling this with the slow addition of the alkyl bromide via a syringe pump keeps the electrophile concentration low, strictly favoring mono-alkylation.

Q: I am observing significant hydrolysis of the ethyl ester, reducing my overall yield. How can I prevent this?

A: Ester saponification occurs when aqueous or hydroxide-generating bases (like K2​CO3​ or NaOH exposed to trace atmospheric water) are used at elevated temperatures. To maintain the integrity of the ethyl ester, you must use strictly anhydrous conditions and a non-nucleophilic organic base[1]. Switching to N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF eliminates the hydroxide source. DIPEA acts solely as an acid scavenger for the generated HBr without attacking the carbonyl carbon.

Q: The reaction rate is extremely slow, stalling at 50% conversion after 24 hours. What is the mechanistic bottleneck?

A: Alkyl bromides, while decent electrophiles, can suffer from slow SN​2 kinetics depending on steric hindrance and solvent effects. The addition of a catalytic amount of Sodium Iodide (0.1 equiv) triggers an in situ Finkelstein reaction. Iodide is both a superior nucleophile and a superior leaving group compared to bromide. It rapidly converts ethyl 7-bromoheptanoate into ethyl 7-iodoheptanoate, which is significantly more reactive toward the O-benzylhydroxylamine nucleophile, accelerating the reaction and driving it to completion.

Q: My LC-MS shows good conversion, but I lose a massive amount of product during silica gel column chromatography. Where is it going?

A: O-benzylhydroxylamines are notoriously sensitive to the acidic silanol groups present on standard silica gel stationary phases. Prolonged exposure during chromatography can lead to irreversible binding or trigger cascade degradation reactions, such as aminal formation[3]. To resolve this, you must pre-treat (deactivate) your silica gel by flushing the column with 1-2% triethylamine ( Et3​N ) in hexanes prior to loading your sample. This neutralizes the acidic sites, ensuring high recovery of your secondary amine product.

V. References
  • Elucidation of a Sequential Iminium Ion Cascade Reaction Triggered by a Silica Gel-Promoted Aza-Peterson Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Design and synthesis of novel classes of HDACs and KMTs inhibitors. University of East Anglia (UEA) Digital Repository. Available at:[Link]

  • Method for preparing desferrioxamine B and homologs thereof. US Patent 5493053A. Available at:

Sources

Optimization

Technical Support Center: Hydrolysis of Ethyl 7-((benzyloxy)amino)heptanoate

Welcome to the technical support center for the hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Challenge: Chemoselectivity is Key

The hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate aims to convert the ethyl ester to a carboxylic acid. The primary challenge lies in achieving this transformation with high chemoselectivity, leaving the sensitive N-benzyloxyamino functional group intact. The N-O bond within this group can be labile, particularly under harsh reaction conditions, leading to undesired side reactions and product impurities.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate.

Q1: What are the primary side reactions I should be aware of during the hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate?

The main side reaction of concern is the cleavage of the N-O bond in the benzyloxyamino group. This can occur under strongly basic conditions, leading to the formation of byproducts that lack the benzyl group. Additionally, if any reducing agents are present, hydrogenolysis of the N-O bond can occur.

Q2: I'm observing byproducts that suggest the loss of the benzyl group. What is happening and how can I prevent it?

The loss of the benzyl group is likely due to the cleavage of the N-O bond. The instability of N-benzyloxy fragments under strongly basic conditions has been noted in the literature. To prevent this, it is crucial to use milder reaction conditions.

Recommendations:

  • Reduce Base Concentration and Temperature: Avoid using a large excess of strong bases like NaOH or KOH and high temperatures.

  • Employ Milder Bases: Consider using weaker bases or alternative hydrolysis methods as detailed in Q4.

  • Consider Enzymatic Hydrolysis: Lipases can offer excellent chemoselectivity under neutral and mild conditions, preserving the N-benzyloxy group.[1][2][3][4][5][6]

Q3: My reaction is not going to completion, or the yield of the desired carboxylic acid is low. What can I do?

Low conversion can be due to several factors, including insufficient base, poor solubility, or non-optimal reaction time and temperature.

Troubleshooting Steps:

  • Ensure Stoichiometry: While a large excess of base can promote side reactions, an insufficient amount will lead to incomplete conversion. Start with a modest excess (e.g., 1.5-2.0 equivalents) of base.

  • Improve Solubility: Ethyl 7-((benzyloxy)amino)heptanoate may not be fully soluble in a purely aqueous medium. Use a co-solvent system such as tetrahydrofuran (THF)/water, methanol/water, or ethanol/water to ensure the substrate is fully dissolved.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is slow at room temperature, a gentle increase in temperature (e.g., to 40-50°C) may be beneficial, but be mindful of the potential for increased side reactions.

Q4: What are the recommended conditions for a standard saponification to minimize side reactions?

For a standard saponification, the goal is to find a balance between efficient hydrolysis and minimizing the degradation of the N-benzyloxyamino group.

ParameterRecommendationRationale
Base Lithium Hydroxide (LiOH)LiOH is often preferred for ester hydrolysis as it can be effective at lower temperatures.
Equivalents of Base 1.5 - 2.0 equivalentsSufficient for hydrolysis without creating excessively harsh conditions.
Solvent System THF/Water (e.g., 3:1 v/v) or Methanol/WaterEnsures solubility of both the substrate and the inorganic base.
Temperature 0°C to Room TemperatureLower temperatures suppress the rate of side reactions involving the N-benzyloxyamino group.
Work-up Careful acidification to pH ~3-4 with 1 M HCl at 0°CAfter the reaction is complete, the carboxylate salt is protonated. Performing this at low temperature minimizes any potential acid-catalyzed degradation.
Q5: Are there milder, alternative hydrolysis methods that are more selective for the ethyl ester?

Yes, for substrates with sensitive functional groups, milder methods are highly recommended.

  • Enzymatic Hydrolysis: This is an excellent method for achieving high chemoselectivity. Lipases, such as those from Candida antarctica (CALB), porcine pancreas (PPL), or Aspergillus niger, can hydrolyze the ester under mild pH and temperature conditions, leaving the N-benzyloxyamino group untouched.[1][3][4][6][7]

  • Non-Aqueous Saponification: A method using NaOH in a methanol/dichloromethane solvent system has been reported to be effective for hindered esters at room temperature and may be gentle enough for this substrate.[8][9]

  • Trimethyltin Hydroxide: This reagent can achieve ester hydrolysis under neutral and mild conditions, offering another selective alternative.[10]

Q6: How can I effectively monitor the progress of the hydrolysis reaction?
  • Thin Layer Chromatography (TLC): This is a quick and effective method. The starting ester will have a higher Rf value than the product carboxylic acid, which is more polar and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to monitor the disappearance of the starting material and the appearance of the product. It also has the advantage of detecting any side products that may be forming.

Q7: How can I confirm the structure of my final product and identify any potential byproducts?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for comprehensive characterization.[11][12]

  • ¹H NMR: Look for the disappearance of the characteristic signals of the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The signals for the benzyl and heptyl chain should remain.

  • ¹³C NMR: The carbonyl carbon of the ester (around 173 ppm) will shift slightly upon conversion to the carboxylic acid. The signals for the ethyl group carbons (around 60 ppm and 14 ppm) will disappear.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the carboxylic acid, which is 28 mass units less than the starting ethyl ester. MS is also invaluable for identifying the masses of any byproducts, which can provide clues to their structures, such as the loss of the benzyl group.[13]

Visualizing the Reaction and Side Reactions

The following diagram illustrates the desired hydrolysis reaction and the primary undesired side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Ethyl 7-((benzyloxy)amino)heptanoate B 7-((benzyloxy)amino)heptanoic acid A->B Hydrolysis (e.g., LiOH, H2O/THF) C N-O Bond Cleavage A->C Harsh Basic Conditions D Byproducts (e.g., 7-aminoheptanoic acid, Benzyl alcohol) C->D G cluster_troubleshooting_incomplete Troubleshooting Incomplete Reaction cluster_troubleshooting_byproducts Troubleshooting Side Reactions start Start Hydrolysis Reaction check_completion Monitor by TLC/LC-MS Is reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No success Reaction Successful Proceed to Work-up check_completion->success Yes check_byproducts Analyze by LC-MS Are byproducts observed? check_byproducts->incomplete No (continue optimizing) byproducts_present Side Products Formed check_byproducts->byproducts_present Yes incomplete->check_byproducts solubility Improve Solubility (Co-solvent) incomplete->solubility milder_cond Use Milder Conditions (Lower Temp, Less Base) byproducts_present->milder_cond time_temp Increase Time/Temp (with caution) solubility->time_temp base Check Base Stoichiometry time_temp->base base->check_completion enzymatic Switch to Enzymatic Hydrolysis milder_cond->enzymatic enzymatic->check_completion

Caption: Troubleshooting workflow for hydrolysis optimization.

Detailed Experimental Protocols

Protocol 1: Optimized Standard Saponification

This protocol is designed to be a starting point for optimizing the chemical hydrolysis of ethyl 7-((benzyloxy)amino)heptanoate.

  • Dissolution: Dissolve ethyl 7-((benzyloxy)amino)heptanoate (1.0 eq.) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at 0°C, and if necessary, let it slowly warm to room temperature.

  • Acidification: Once the reaction is complete, cool the mixture back to 0°C and carefully add 1 M HCl to acidify the mixture to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 7-((benzyloxy)amino)heptanoic acid.

Protocol 2: Lipase-Catalyzed Enzymatic Hydrolysis

This protocol provides a mild and highly selective alternative to chemical hydrolysis. [6]

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Substrate Suspension: Suspend ethyl 7-((benzyloxy)amino)heptanoate in the phosphate buffer to a concentration of 10-50 mM. A minimal amount of a water-miscible organic co-solvent like acetone or acetonitrile can be added if solubility is an issue. [3]3. Enzyme Addition: Add a lipase (e.g., immobilized Candida antarctica lipase B (CALB) or porcine pancreatic lipase (PPL)) to the mixture (e.g., 10-50 mg per mmol of substrate).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of the carboxylic acid will also cause a decrease in pH, which can be monitored.

  • Enzyme Removal: Once the reaction is complete, if an immobilized enzyme was used, it can be removed by filtration and potentially reused.

  • Work-up: Cool the filtrate to 0°C and acidify to pH ~3-4 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

References

  • Miyazawa, T., et al. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Journal of the Brazilian Chemical Society.
  • Khalil, I., et al. (1995). Kinetic resolution of amino acid esters catalyzed by lipases. Applied Biochemistry and Biotechnology.
  • Miyazawa, T., et al. (2009). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters.
  • Puig-Becerra, J., et al. (1994). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. Tetrahedron: Asymmetry.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Catalent (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.
  • Park, S., et al. (2005). Stereoselective lipases from Burkholderia sp., cloning and their application to preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for (R)-Metalaxyl. Journal of Biotechnology.
  • University of Minnesota Duluth. Saponification of Esters. University of Minnesota Duluth Chemistry and Biochemistry.
  • Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses.
  • Nicolaou, K.C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
  • Ghosh, S. K., et al. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Heller, S. T., & Sarpong, R. (2010).
  • Thorne, S. H., & Eads, C. D. (2002). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Environmental Science & Technology.
  • Ouyang, X., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and hydroxylamines to Construct N-Heterocycle. Molecules.
  • Herrera, A., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry.
  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.
  • Bogolubsky, A. V., & Grygorenko, O. O. (2013).
  • Kocienski, P. J. (2005). Protecting Groups, 3rd ed. Thieme.
  • Lee, J., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Journal of the American Chemical Society.
  • Csomos, G., et al. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry.
  • Wünsch, E. (Ed.). (2009). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • University of California, Davis. (2023). Chemistry of Esters. Chem LibreTexts.
  • BenchChem. (2025). Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine. BenchChem.
  • Macherla, S., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • PubChem. Ethyl (4s)-7-amino-4-[[(2s)-2-[[(2s)-2-(benzyloxycarbonylamino) - PubChem.
  • BenchChem.
  • Hay, R. W., & Basak, A. K. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. Journal of the Chemical Society, Dalton Transactions.
  • Majumder, S., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Journal of Pharmaceutical Sciences.
  • D’Alba, F., et al. (2021). Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry.
  • Zhang, J., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules.
  • Boyland, E., et al. (1957). The biochemistry of aromatic amines. 7. The enzymic hydrolysis of aminonaphthyl glucosiduronic acids. Biochemical Journal.
  • Hay, R. W., & O'Connor, C. J. (1974). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions.
  • Wylie, C. M., & Wenner, W. (1975). U.S. Patent No. 3,870,715. Washington, DC: U.S. Patent and Trademark Office.. 3,870,715. Washington, DC: U.S.

Sources

Troubleshooting

purifying Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester from unreacted precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex N-alkylated alkoxyamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex N-alkylated alkoxyamines. The synthesis of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester via the alkylation of O-benzylhydroxylamine with ethyl 7-bromoheptanoate presents a classic, yet frustrating, separation challenge.

You are tasked with isolating a highly lipophilic secondary amine (the product) from a neutral, lipophilic electrophile (unreacted ethyl 7-bromoheptanoate) and a polar primary amine (unreacted O-benzylhydroxylamine)[1]. This guide bypasses outdated, error-prone techniques and provides a field-proven, self-validating workflow based on chemoselective scavenging and optimized chromatography.

Part 1: Physicochemical Causality & Component Profiling

To purify a molecule, you must first understand the behavioral causality of the mixture. Standard acid-base extractions often fail here because they ignore the surfactant-like properties of the target molecule.

Table 1: Physicochemical Profile of Reaction Components

ComponentRole in MixturepKaLipophilicity / PolarityReactivity Profile
O-Benzylhydroxylamine Unreacted Precursor~4.70[2]Moderate (Polar primary amine)Highly nucleophilic; readily forms oximes/imines.
Ethyl 7-bromoheptanoate Unreacted PrecursorN/AHigh (Neutral, non-polar)Electrophilic; unreactive toward aldehyde scavengers.
Target Product Desired Secondary Amine~5.5 (Est.)Very High (Lipophilic tail + ester)Sterically hindered; poor nucleophile toward bulky resins.
Part 2: Troubleshooting & FAQs

Q1: I attempted a standard Liquid-Liquid Extraction (LLE) using 1M HCl and Ethyl Acetate to remove the bromo-ester, but I formed an unbreakable emulsion. Why? Causality: While O-benzylhydroxylamine (pKa 4.70)[2] protonates easily and moves into the aqueous phase, your target product is highly lipophilic. When the secondary amine product protonates, its long heptanoate chain and benzyl group cause it to act as a cationic surfactant. This drastically lowers the interfacial tension between the aqueous and organic layers, locking your mixture into an emulsion. Solution: Abandon LLE for this specific substrate. Transition to a solid-phase chemoselective scavenging workflow (see Protocol 1).

Q2: How can I selectively remove the unreacted O-benzylhydroxylamine without losing my secondary amine product? Causality: You must exploit steric hindrance and nucleophilicity. Polymer-supported (PS) scavengers, specifically PS-Benzaldehyde , are designed to covalently bind primary amines[3]. The unreacted O-benzylhydroxylamine rapidly attacks the resin-bound aldehyde to form a stable oxime linkage, immobilizing it on the solid support[4]. Your target product—a secondary amine—is sterically hindered by the heptyl chain and lacks the necessary protons to form a stable imine, leaving it freely dissolved in the filtrate.

Q3: During silica gel chromatography, my product streaks heavily and co-elutes with the primary amine. How do I fix this? Causality: Both the primary and secondary amines interact strongly with the acidic silanol groups on the silica gel via hydrogen bonding and ion-exchange mechanisms. Solution: You must either remove the primary amine before chromatography using a scavenger resin, or pre-treat your silica with a basic modifier (1% Triethylamine) to cap the acidic silanol sites.

Part 3: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Precursors) Scavenger PS-Benzaldehyde Resin (Binds Primary Amine) Crude->Scavenger Filtration Filtration & Washing Scavenger->Filtration ResinWaste Resin-Bound Impurity (Discard) Filtration->ResinWaste Solid Phase Filtrate Filtrate (Product + Bromo-ester) Filtration->Filtrate Liquid Phase Chromatography Silica Gel Chromatography (Hexane/EtOAc) Filtrate->Chromatography PureProduct Pure Target Product (Secondary Amine) Chromatography->PureProduct

Chemoselective purification workflow for N-alkyl-O-benzylhydroxylamine isolation.

Part 4: Validated Experimental Protocols
Protocol 1: Chemoselective Scavenging of O-Benzylhydroxylamine

This protocol is a self-validating system: the physical disappearance of the primary amine from the liquid phase guarantees successful separation prior to chromatography.

Table 2: Scavenger Resin Parameters

Resin TypeTarget ImpurityMechanism of ActionEquivalents NeededReaction Time
PS-Benzaldehyde O-BenzylhydroxylamineCovalent Oxime/Imine Formation2.0 - 3.0 eq (based on unreacted amine)4 - 6 hours

Step-by-Step Methodology:

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove any polar protic solvents (e.g., ethanol/methanol) which might compete with the resin. Redissolve the crude oil in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) at a concentration of 0.1 M.

  • Resin Addition: Add 2.5 equivalents of PS-Benzaldehyde resin (typical loading capacity ~1.2 mmol/g) relative to the estimated remaining O-benzylhydroxylamine[4].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 4 to 6 hours. Caution: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads, clogging your filters.

  • In-Process Validation: Spot the supernatant on a TLC plate alongside a pure O-benzylhydroxylamine standard. Stain with Ninhydrin. The primary amine will appear as a distinct spot. Once this spot is absent from the supernatant, the scavenging is complete.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the lipophilic product.

  • Concentration: Concentrate the combined filtrate. The resulting oil now contains only the target secondary amine and the neutral ethyl 7-bromoheptanoate.

Protocol 2: Optimized Flash Chromatography

With the highly polar primary amine removed, isolating the product from the neutral bromo-ester is trivial.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using Hexanes. Because the product is a secondary amine, pre-treat the column by passing 2 column volumes (CV) of Hexanes containing 1% Triethylamine (Et3N) to deactivate acidic silanols.

  • Loading: Load the concentrated filtrate from Protocol 1 onto the column using a minimal amount of DCM.

  • Elution Gradient:

    • Run 3 CV of 95:5 Hexanes:Ethyl Acetate. Self-Validation: The neutral ethyl 7-bromoheptanoate has a high Rf and will elute rapidly in these early fractions.

    • Ramp the gradient to 80:20 Hexanes:Ethyl Acetate over the next 4 CV to elute the target Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester.

  • Verification: Pool fractions containing the UV-active product (due to the benzyl group) and verify purity via LC-MS or 1H-NMR.

Part 5: References

1.[2] Title: O-Benzylhydroxylamine - ChemBK Source: chembk.com URL:

2.[3] Title: Covalent Scavengers for Primary and Secondary Amines Source: thieme-connect.com URL:

3.[4] Title: US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same Source: google.com (Google Patents) URL:

4.[1] Title: Product Class 5: Hydroxylamines Source: thieme-connect.de URL:

Sources

Optimization

Technical Support Center: A Strategic Guide to O-Benzyl Ether Deprotection

Subject: Optimizing O-Benzyl Cleavage Conditions for Complex Pharmaceutical Intermediates, with reference to CAS 1628321-47-0. Introduction: The O-benzyl (Bn) ether is a cornerstone protecting group for hydroxyl function...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing O-Benzyl Cleavage Conditions for Complex Pharmaceutical Intermediates, with reference to CAS 1628321-47-0.

Introduction: The O-benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness across a wide range of chemical conditions.[1] However, its removal—the final step before revealing a critical hydroxyl group—can be fraught with challenges, especially when dealing with complex, high-value molecules such as CAS 1628321-47-0. The molecular architecture of modern drug candidates often includes a delicate array of functional groups that are sensitive to the very conditions required for debenzylation.

This guide is structured as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the "why" behind experimental choices, providing a logical framework for method selection, troubleshooting, and optimization. While the exact structure of CAS 1628321-47-0 is proprietary, this guide is built upon principles applicable to molecules of similar complexity, which may contain sensitive moieties such as other reducible groups, halogens, or potential catalyst poisons.

Part 1: Foundational Knowledge & Initial Strategy

This section addresses the most frequently asked questions, forming the basis of a sound deprotection strategy.

FAQ 1: Why is choosing the right debenzylation method so critical for my complex molecule?

The success of a debenzylation reaction is not merely about cleaving the C-O bond; it's about doing so with surgical precision. A complex molecule is a tapestry of functional groups, each with its own reactivity profile. An ill-chosen method can lead to a cascade of unwanted side reactions:

  • Reduction of other functional groups: Alkenes, alkynes, nitro groups, imines, and some aromatic heterocycles are susceptible to reduction under standard hydrogenolysis conditions.

  • Dehalogenation: Aromatic chlorides, bromides, or iodides can be reductively cleaved, a significant issue in many pharmaceutical scaffolds.[2]

  • Substrate Degradation: The use of strong acids or oxidants can decompose acid- or oxidant-labile functionalities elsewhere in the molecule.[3]

  • Catalyst Poisoning: The presence of sulfur-containing groups (thiols, thioethers, thioureas) can irreversibly deactivate palladium catalysts.[4]

Therefore, the goal is to find a "window of reactivity" where the O-benzyl group is cleaved efficiently while the rest of the molecule remains untouched.

FAQ 2: What are the primary mechanisms for cleaving an O-benzyl ether?

There are three main strategies, each with distinct advantages and disadvantages:

  • Reductive Cleavage (Hydrogenolysis): This is the most common approach.[1][5] The C-O bond is cleaved by hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[6][7] This can be achieved using hydrogen gas (catalytic hydrogenation) or a hydrogen donor molecule (catalytic transfer hydrogenation).[8]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃), boron tribromide (BBr₃), or trimethylsilyl iodide (TMSI) can effectively cleave benzyl ethers.[9][10] This method is particularly useful when the substrate is sensitive to reduction but stable to strong acids, or when steric hindrance is an issue.[10]

  • Oxidative Cleavage: Certain oxidizing agents, most notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can remove benzyl ethers.[5] This method is especially efficient for electron-rich benzyl variants like the p-methoxybenzyl (PMB) group but can be applied to standard benzyl ethers as well.[3][11]

FAQ 3: Which deprotection method should I try first?

For a complex molecule of unknown sensitivities, the best approach is to start with the mildest and most selective method possible. Catalytic Transfer Hydrogenation (CTH) is often the ideal starting point. It avoids the use of flammable, high-pressure hydrogen gas and often exhibits enhanced chemoselectivity compared to standard hydrogenolysis.[1][12]

The following diagram outlines a logical workflow for selecting a deprotection strategy.

Start Start: Debenzylation of Complex Molecule Check_Sulfur Does the molecule contain sulfur? Start->Check_Sulfur Check_Reducible Are other reducible groups (alkenes, NO2, halogens) present and must be retained? Check_Sulfur->Check_Reducible No Try_Lewis Attempt Lewis Acid Cleavage (e.g., BCl3, BBr3) Check_Sulfur->Try_Lewis Yes Try_CTH 1. Attempt Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, Ammonium Formate) Check_Reducible->Try_CTH Yes Try_Oxidative Consider Oxidative Cleavage (e.g., DDQ) Check_Reducible->Try_Oxidative Yes, and CTH fails Consider_H2 2. Attempt Standard Hydrogenolysis (H2/Pd/C) (Use with caution) Check_Reducible->Consider_H2 No Success Success Try_CTH->Success Reaction works Troubleshoot_CTH Troubleshoot CTH: - Increase catalyst load - Change H-donor/solvent - Use Pearlman's Cat. Try_CTH->Troubleshoot_CTH Stalled / Incomplete Try_Lewis->Success Try_Oxidative->Success Troubleshoot_CTH->Try_Lewis Still fails Consider_H2->Try_CTH If H2 fails or is not selective

Caption: Decision workflow for selecting an O-benzyl deprotection strategy.

Part 2: Troubleshooting Guide for Reductive Deprotection

This section focuses on the most common method, hydrogenolysis (both standard and transfer), and addresses the issues that researchers frequently encounter.

Scenario 1: The reaction is slow, incomplete, or has stalled.

This is the most common problem. Before taking drastic measures, systematically evaluate the following potential causes.

Symptom Potential Cause Recommended Solution & Rationale
No reaction from the start Catalyst Poisoning Cause: Trace amounts of sulfur, thiols, or certain heterocycles can irreversibly bind to the palladium surface, blocking active sites.[4] Solution: 1) Use a much higher catalyst loading (e.g., 50-100 mol% Pd). 2) If poisoning is confirmed, switch to a non-catalytic method like Lewis acid cleavage (e.g., BCl₃).
Reaction starts but stalls after partial conversion Catalyst Deactivation or Insufficient Loading Cause: The catalyst may lose activity over time, or the initial amount was insufficient for the substrate scale. The quality of commercial Pd/C catalysts can vary significantly.[13][14] Solution: 1) Add a fresh portion of the catalyst to the reaction mixture. 2) Increase the initial catalyst loading (e.g., from 10 mol% to 20 mol% Pd). 3) Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more robust.[9]
Slow reaction rate Poor Choice of Solvent or Hydrogen Donor Cause: The solvent affects both the solubility of the hydrogen donor/gas and the activity of the catalyst. The rate of hydrogenolysis with Pd/C is strongly influenced by the solvent, with efficiency often following the order: THF > AcOH > EtOH > MeOH > Toluene.[9] Solution: 1) Switch to a more effective solvent like THF or add acetic acid as a co-solvent. 2) For CTH, ammonium formate is generally a very efficient hydrogen donor.[9][12] Consider switching from other donors like cyclohexene if the reaction is slow.[8]
No reaction with a sterically hindered substrate Steric Hindrance Cause: Bulky groups near the O-benzyl ether can prevent the molecule from adsorbing onto the catalyst surface.[10] Solution: 1) Switch to a Lewis acid-mediated cleavage (BCl₃, TMSI), which is less sensitive to steric bulk.[10] 2) Increase the reaction temperature (use with caution to avoid side reactions).
Scenario 2: The desired product is formed, but with significant byproducts.

Chemoselectivity is paramount. The appearance of byproducts indicates that other functional groups are not stable under the chosen conditions.

Observed Byproduct Potential Cause Recommended Solution & Rationale
Product shows loss of a halogen (Cl, Br, I) Dehalogenation Cause: The Pd/C catalyst is highly effective at reducing aryl halides. This often occurs after the primary debenzylation is complete.[2] Solution: 1) Monitor the reaction closely by TLC or LC-MS and stop it immediately upon consumption of the starting material. 2) Use a catalyst system known to suppress dehalogenation. Adding a base (e.g., Et₃N) or specific additives can sometimes help. 3) Switch to a non-reductive method (Lewis acid or oxidative cleavage).
Double bonds or nitro groups in the product are reduced Over-reduction Cause: The catalyst is not selective for the benzyl ether over other reducible groups. Solution: 1) Use CTH with a milder hydrogen donor like 1,4-cyclohexadiene, which can limit the availability of hydrogen.[3] 2) Avoid standard hydrogenolysis with H₂ gas, which is generally more aggressive. 3) Oxidative cleavage with DDQ is an excellent alternative if the substrate is compatible.[3][11]
Product degradation or formation of multiple spots on TLC Acid/Base Lability Cause: Some CTH methods use acidic (formic acid) or basic (ammonium formate can become basic) conditions that may degrade sensitive substrates. Solution: 1) Switch to a neutral hydrogen donor like 1,4-cyclohexadiene or use tetrahydroxydiboron in water with a specialized catalyst.[15] 2) Ensure the workup is performed promptly and under neutral or buffered conditions.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always begin with a small-scale reaction to establish the optimal conditions before committing a large amount of valuable material.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method is often the first choice due to its safety, efficiency, and generally mild conditions.[12][16]

A 1. Dissolve Substrate (1.0 mmol) in Solvent (e.g., MeOH, 20 mL) B 2. Add Ammonium Formate (5.0 mmol, 5 equiv) A->B C 3. Carefully Add 10% Pd/C (10-20 mol% Pd) under inert atmosphere (N2/Ar) B->C D 4. Heat to 40-60 °C (or reflux) C->D E 5. Monitor by TLC/LC-MS until SM is consumed D->E F 6. Cool, then filter through Celite® to remove Pd/C E->F G 7. Concentrate filtrate and purify F->G

Caption: Workflow for Catalytic Transfer Hydrogenation (CTH).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the O-benzyl protected substrate (1.0 eq) in a suitable solvent (methanol or ethanol are common first choices, 0.05 M concentration).

  • Reagent Addition: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (typically 10-20 mol% of palladium relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Reaction: Heat the mixture to a gentle reflux (typically 40-80 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with the reaction solvent and carefully filter the mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad thoroughly with the solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by standard methods (e.g., column chromatography or recrystallization).

Protocol 2: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)

This protocol is suitable for substrates that are sensitive to reduction or are sterically hindered.[4][9]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the O-benzyl protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of Boron Trichloride (BCl₃) in DCM (2.0-3.0 eq) dropwise via syringe. A color change is often observed.

  • Reaction: Stir the mixture at -78 °C. The reaction time can vary from 30 minutes to several hours.

  • Monitoring: Carefully monitor the reaction by TLC (quench a small aliquot with methanol before spotting).

  • Quenching: Once the reaction is complete, slowly quench by adding methanol dropwise at -78 °C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Add water and stir for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Sansanwal, F. A., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available at: [Link]

  • J&K Scientific LLC. (2026, February 8). Benzyl Deprotection of Alcohols.
  • Fukase, K., et al. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 30(10), 2463-2466.
  • Wang, C., et al. (2021). Effects of Surface Oxygen-Containing Groups of the Flowerlike Carbon Nanosheets on Palladium Dispersion, Catalytic Activity and Stability for Hydrogenolytic Debenzylation.
  • BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
  • BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Rejman, D., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4423-4425. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl group. Available at: [Link]

  • Studer, M., & Blaser, H. U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25).
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal. Available at: [Link]

  • Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry, 72(8), 3037-3040. Available at: [Link]

  • Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1684-1691.
  • Rejman, D., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(24), 4423-4425.
  • Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea? r/Chempros.
  • YouTube. (2019, January 1). benzyl ether cleavage. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with batche...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with batches of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (also known as Ethyl 7-((benzyloxy)amino)heptanoate). Low purity can compromise subsequent experimental steps, impact biological activity, and lead to inaccurate data. This document provides a structured, cause-and-effect approach to diagnosing and resolving common issues encountered during the synthesis and purification of this versatile bifunctional molecule.

Troubleshooting Guide

This section is structured to guide you through a logical investigation of potential issues, from initial analysis to specific procedural failures.

Q1: My initial purity analysis (HPLC, ¹H NMR) shows significant impurities. What is the first step in troubleshooting?

A1: The first step is to systematically categorize the impurities. Before altering your reaction conditions, you must understand the nature of what you've produced. A combined analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for a comprehensive diagnosis.

  • Unreacted Starting Materials: Compare the retention times (HPLC) or chemical shifts (NMR) of your crude product with your starting materials: Ethyl 7-bromoheptanoate and O-benzylhydroxylamine.

  • Side-Reaction Products: Use MS to determine the molecular weights of the impurity peaks. This is the most direct way to hypothesize the structures of byproducts.

  • Solvent and Reagent-Related Impurities: Check for residual solvents (e.g., ethyl acetate, hexanes, DMF) in your ¹H NMR spectrum.

A methodical approach to identification prevents speculative changes to the protocol and focuses efforts on the most probable cause of the impurity.[1]

Q2: I've identified unreacted O-benzylhydroxylamine and Ethyl 7-bromoheptanoate in my crude product. What are the likely causes?

A2: The presence of significant amounts of starting materials points to an incomplete reaction. The root cause typically lies in one of four areas:

  • Insufficient Base or Inappropriate pKa: The reaction is a nucleophilic substitution where O-benzylhydroxylamine displaces the bromide. If you are using the hydrochloride salt of O-benzylhydroxylamine (a common and more stable form), a base is required to liberate the free nucleophile.[2] If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish or incomplete.

  • Low Reaction Temperature or Insufficient Time: While room temperature may be sufficient, some substitution reactions require gentle heating to proceed at a reasonable rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spots are consumed.

  • Reagent Quality: O-benzylhydroxylamine can degrade over time, especially if not stored properly under an inert atmosphere.[3] Always use reagents of confirmed purity.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow. Ensure your solvent (e.g., DMF, Acetonitrile) can fully dissolve all components at the reaction temperature.

Q3: My MS analysis shows an impurity with a molecular weight corresponding to the carboxylic acid, not the ethyl ester. How did this occur?

A3: This is a classic case of ester hydrolysis, also known as saponification.[4] The ethyl ester group is susceptible to cleavage under basic conditions, especially in the presence of water.[5][6] This commonly occurs during the aqueous work-up phase.

  • Causality: If you use a strong aqueous base (e.g., 1M NaOH) to wash the organic layer and the contact time is prolonged, or if the workup is performed at elevated temperatures, you risk hydrolyzing your product. The resulting carboxylate salt is often more water-soluble than the ester, leading to its loss into the aqueous phase and a lower overall yield of the desired product.

  • Solution: Use a milder base for the work-up, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and perform the extraction quickly at room temperature. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate before solvent removal.

Q4: I'm struggling with the purification by flash column chromatography. My product is co-eluting with an impurity or I'm getting low recovery.

A4: Flash chromatography is a powerful tool, but its success depends on careful optimization.[7] The basic nature of the secondary amine in your product can lead to interactions with the acidic silica gel, causing issues.

  • Poor Separation (Co-elution): This indicates a suboptimal solvent system. Before running the column, meticulously develop a solvent system using TLC. The ideal system will show a clear separation between your product spot and all impurities, with the product having an Rf value between 0.2 and 0.3.

  • Tailing and Low Recovery: The free amine can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to streak (tail) down the column and, in some cases, remain irreversibly bound.[8] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent. This deactivates the acidic sites on the silica, allowing your product to elute cleanly.[8]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for O-benzylhydroxylamine and its hydrochloride salt?

    • A: O-benzylhydroxylamine is sensitive to air and moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The hydrochloride salt is generally more stable and easier to handle, but should still be stored in a dry environment.[2]

  • Q: What analytical methods are essential for releasing a high-purity batch?

    • A: A combination of techniques is required for a confident purity assessment. ¹H NMR and ¹³C NMR confirm the chemical structure. HPLC with a UV detector is excellent for quantifying purity and detecting non-proton-containing impurities.[1] High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. For a final batch release, a purity level of ≥95% is typically desired.[1]

  • Q: Can I use a different base besides triethylamine for the reaction?

    • A: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. The choice depends on the solvent and the reaction scale. Carbonates are often used in polar aprotic solvents like DMF or acetonitrile.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 7-((benzyloxy)amino)heptanoate
  • To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add Ethyl 7-bromoheptanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC (see Protocol 2).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: TLC Monitoring and Solvent System Optimization
  • Spotting: On a silica gel TLC plate, spot the starting materials (Ethyl 7-bromoheptanoate and O-benzylhydroxylamine) and the co-spot (a mixture of both) alongside the reaction mixture.

  • Elution: Develop the plate in a pre-equilibrated chamber using a solvent system such as 20-30% ethyl acetate in hexanes.

  • Visualization: Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain.

  • Analysis: The reaction is complete when the starting material spots have been consumed and a new, single major product spot has formed. The optimal Rf for column chromatography is 0.2-0.3.

Data & Visualization

Table 1: Common Impurities and Troubleshooting Summary
Impurity DescriptionLikely CauseSuggested Solution
Unreacted Starting MaterialsIncomplete reaction due to insufficient base, time, or temperature.Ensure stoichiometric base, increase reaction time/temperature, and monitor by TLC.
Di-alkylated Product (Higher MW)Over-alkylation of the product.Use a slight excess of O-benzylhydroxylamine relative to the bromo-ester.
7-((Benzyloxy)amino)heptanoic acidHydrolysis of the ethyl ester during basic work-up.[5][9]Use a mild base (e.g., NaHCO₃) for the aqueous wash and minimize contact time.
Benzyl alcohol / BenzaldehydeDecomposition of O-benzylhydroxylamine starting material.Use fresh, properly stored O-benzylhydroxylamine.[3]
Troubleshooting Workflow Diagram

The following diagram outlines a systematic workflow for diagnosing and resolving purity issues with your compound.

G Troubleshooting Workflow for Low Purity Batches start Low Purity Detected (HPLC, NMR) analyze Characterize Impurities (LC-MS, NMR) start->analyze decision1 Impurities Identified? analyze->decision1 decision1->analyze No, re-analyze decision2 Unreacted Starting Materials? decision1->decision2 Yes decision3 Hydrolysis Product? decision2->decision3 No solution1 Optimize Reaction: - Check base stoichiometry - Increase time/temp - Verify reagent quality decision2->solution1 Yes decision4 Other Byproducts? decision3->decision4 No solution2 Modify Work-up: - Use mild base (NaHCO3) - Minimize extraction time decision3->solution2 Yes solution3 Optimize Purification: - Develop new TLC system - Add base (Et3N) to eluent decision4->solution3 Yes, purification issue solution4 Re-evaluate Synthesis Route & Side Reactions decision4->solution4 Yes, reaction issue end_node High Purity Product solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A flowchart for systematically troubleshooting purity issues.

References

  • Clark, J. (n.d.). hydrolysis of esters. Retrieved from Chemguide. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

  • D'Souza, N. B., et al. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-168. [Link]

  • AdooQ BioScience. 7-(((Benzyloxy)carbonyl)amino)heptanoic acid | 23434-37-9. Retrieved from AdooQ BioScience. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • LibreTexts. (2019, June 29). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Retrieved from ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthesis of Ethyl 7-[(phenylmethoxy)amino]heptanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth comparative analysis of two plausible synthetic routes to Ethyl 7-[(phenylmethoxy)amino]heptanoate, a compound of interest for further chemical elaboration. The presented methodologies are grounded in established chemical principles and are designed to offer a clear, objective comparison to aid in strategic synthetic planning.

Introduction to the Target Molecule

Ethyl 7-[(phenylmethoxy)amino]heptanoate is a bifunctional molecule incorporating a long aliphatic chain, an ethyl ester, and a benzyloxyamino group. This unique combination of features makes it a valuable building block in medicinal chemistry, potentially serving as a precursor for hydroxamic acids, which are known inhibitors of metalloproteinases, or as a linker in more complex molecular architectures. The choice of a synthetic route for such a molecule depends on various factors, including the availability of starting materials, scalability, and the desired purity of the final product.

This guide will dissect two primary synthetic strategies:

  • Route 1: Nucleophilic Substitution via N-Alkylation

  • Route 2: Reductive Amination of a Keto-Ester

Each route will be evaluated based on its underlying chemical principles, procedural complexity, and potential advantages and disadvantages.

Route 1: Nucleophilic Substitution via N-Alkylation of O-Benzylhydroxylamine

This classical approach relies on the formation of a carbon-nitrogen bond through the reaction of a nucleophilic nitrogen atom with an electrophilic alkyl halide. In this case, O-benzylhydroxylamine serves as the nucleophile, and ethyl 7-bromoheptanoate is the alkylating agent.

Scientific Rationale

The nitrogen atom of O-benzylhydroxylamine is sufficiently nucleophilic to displace the bromide ion from the primary alkyl bromide in an S_N2 reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the starting hydroxylamine and driving the reaction to completion. The choice of solvent is crucial; polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 N-Alkylation 7-Bromoheptanoic Acid 7-Bromoheptanoic Acid Ethyl 7-bromoheptanoate Ethyl 7-bromoheptanoate 7-Bromoheptanoic Acid->Ethyl 7-bromoheptanoate Fischer Esterification (H₂SO₄ cat.) Ethanol Ethanol Ethanol->Ethyl 7-bromoheptanoate Final Product Ethyl 7-[(phenylmethoxy)amino]heptanoate Ethyl 7-bromoheptanoate->Final Product N-Alkylation (e.g., K₂CO₃, DMF) O-Benzylhydroxylamine HCl O-Benzylhydroxylamine HCl O-Benzylhydroxylamine O-Benzylhydroxylamine O-Benzylhydroxylamine HCl->O-Benzylhydroxylamine Neutralization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->O-Benzylhydroxylamine O-Benzylhydroxylamine->Final Product cluster_0 Precursor Synthesis cluster_1 Reductive Amination Cycloheptanone Cycloheptanone Ethyl 7-hydroxyheptanoate Ethyl 7-hydroxyheptanoate Cycloheptanone->Ethyl 7-hydroxyheptanoate Oxidative Cleavage Potassium persulfate Potassium persulfate Potassium persulfate->Ethyl 7-hydroxyheptanoate Ethanol Ethanol Ethanol->Ethyl 7-hydroxyheptanoate Ethyl 7-oxoheptanoate Ethyl 7-oxoheptanoate Ethyl 7-hydroxyheptanoate->Ethyl 7-oxoheptanoate Oxidation PCC PCC PCC->Ethyl 7-oxoheptanoate Final Product Ethyl 7-[(phenylmethoxy)amino]heptanoate Ethyl 7-oxoheptanoate->Final Product Reductive Amination O-Benzylhydroxylamine O-Benzylhydroxylamine O-Benzylhydroxylamine->Final Product Reducing Agent e.g., NaBH₃CN Reducing Agent->Final Product

Safety & Regulatory Compliance

Safety

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester proper disposal procedures

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester , commonly referred to as Ethyl 7-(benzyloxyamino)heptanoate (CAS: 1628321-47-0), is a critical synthetic intermediate frequently utilized in medicinal chemistry, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester , commonly referred to as Ethyl 7-(benzyloxyamino)heptanoate (CAS: 1628321-47-0), is a critical synthetic intermediate frequently utilized in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA) analogs[1].

Because this compound contains both an ester linkage and a protected amine (benzyloxyamino group), it requires stringent handling and disposal protocols. Improper disposal can lead to environmental contamination, aquatic toxicity, and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA) or equivalent international frameworks.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.

Chemical Profile & Hazard Stratification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The benzyloxyamino group is susceptible to catalytic reduction and strong oxidation, while the ethyl ester is prone to hydrolysis under strongly acidic or basic conditions.

Table 1: Chemical Identity and Hazard Summary

ParameterSpecification / DetailOperational Implication
Chemical Name Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl esterMust be written in full on all waste manifests (no abbreviations)[2].
CAS Number 1628321-47-0Primary identifier for Safety Data Sheets (SDS) and EH&S tracking[1].
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated solvents to avoid toxic incineration byproducts[3].
Reactivity Hazards Incompatible with strong oxidizers, strong acids, and strong bases.Mixing with nitric acid or peroxides in waste carboys can cause exothermic rupture[4].
Primary Toxicity Skin/Eye Irritant (GHS Category 2)Requires standard organic laboratory PPE (Nitrile gloves, lab coat, safety goggles).

The Causality of Waste Segregation

In laboratory environments, the most dangerous and costly chemical waste disposal mistakes stem from improper segregation[5].

For Ethyl 7-(benzyloxyamino)heptanoate, the default disposal pathway is the Non-Halogenated Organic Waste stream. However, during drug synthesis workflows (such as extraction or column chromatography), this compound is frequently dissolved in halogenated solvents like Dichloromethane (DCM) or Chloroform.

  • The "5% Rule": If the waste mixture contains more than 5% halogens by volume, the entire container must be reclassified as Halogenated Organic Waste[4].

  • The Cost & Safety Implication: Halogenated waste requires specialized, high-temperature incineration equipped with scrubbers to neutralize hydrochloric acid (HCl) gas. Commingling non-halogenated waste into halogenated streams unnecessarily drives up institutional disposal costs and complicates the EPA Toxicity Characteristic (TC) profiling[3][4].

Cradle-to-Grave Disposal Workflow

The following diagram illustrates the logical decision tree for routing this chemical from the point of generation to final thermal destruction.

WasteDisposal Start Waste Generation: Ethyl 7-(benzyloxyamino)heptanoate Decision Mixed with Halogenated Solvents? (e.g., DCM/CHCl3) Start->Decision Halogenated Halogenated Organic Waste Stream (EPA D-Codes) Decision->Halogenated Yes (>5% Halogens) NonHalogenated Non-Halogenated Organic Waste Stream (Primary) Decision->NonHalogenated No SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Halogenated->SAA NonHalogenated->SAA EHS EH&S / Waste Broker Pickup Manifest Generation SAA->EHS Disposal Final Disposal (Thermal Destruction / Incineration) EHS->Disposal

Caption: Cradle-to-Grave Waste Segregation and Disposal Workflow for Ethyl 7-(benzyloxyamino)heptanoate.

Step-by-Step Standard Operating Procedure (SOP) for Disposal

To ensure strict compliance with EPA and institutional Environmental Health and Safety (EH&S) guidelines, execute the following protocol:

Phase 1: Containerization and Segregation
  • Select the Proper Receptacle: Use a High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace acidic impurities from synthetic workflows could cause corrosion[3].

  • Verify Compatibility: Ensure the waste container does not contain aqueous corrosives, heavy metals (e.g., Palladium catalysts from hydrogenation steps), or strong oxidizers[4].

  • Transfer the Waste: Working inside a certified chemical fume hood, carefully pour the liquid waste (or solvent-dissolved solid waste) into the carboy using a funnel.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Cap the Container: Immediately seal the container with a venting pressure-relief cap to prevent pressure buildup from trace solvent evaporation. Never leave a waste container open when not actively adding waste[3][6].

  • Apply Regulatory Labeling: Affix a standardized "Hazardous Waste" label. You must explicitly write "Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester" and the accompanying solvents. Include the accumulation start date[2].

  • Secondary Containment: Place the waste carboy inside a secondary containment bin (bunding) capable of holding 110% of the container's volume to mitigate catastrophic leaks[7].

Phase 3: Spill Response & Decontamination

If a spill occurs during transfer:

  • Isolate: Evacuate non-essential personnel and lower the fume hood sash.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic spills.

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Seal and label it as "Spill Debris containing Ethyl 7-(benzyloxyamino)heptanoate" and route it through the solid hazardous waste stream[6].

Phase 4: Final Disposition & Manifesting
  • Schedule Pickup: Once the container is full (or reaches the institutional time limit, typically 90 to 180 days depending on generator status), trigger an EH&S pickup[6].

  • Cradle-to-Grave Documentation: Ensure the Uniform Hazardous Waste Manifest is signed. Under EPA regulations, your facility remains legally accountable for this chemical until it is confirmed destroyed via thermal incineration at a licensed facility[2].

Waste Compatibility Matrix

To prevent dangerous laboratory chemical waste disposal mistakes (such as fires or toxic gas release)[5], strictly adhere to this compatibility matrix when disposing of CAS 1628321-47-0:

Table 2: Waste Segregation Compatibility Matrix

Waste Stream CategoryCompatibilityAction / Rationale
Alcohols / Esters / Ethers Highly Compatible Commingle safely. Optimal for standard non-halogenated thermal destruction.
Halogenated Solvents (DCM, Chloroform) Conditionally Compatible Commingle only if unavoidable. Reclassify the entire container as Halogenated Waste[4].
Aqueous Caustics (NaOH, KOH) Incompatible Do not mix. Will rapidly hydrolyze the ethyl ester, potentially generating heat and altering waste pH[4].
Aqueous Acids (Nitric, Sulfuric) Incompatible Do not mix. Risk of violent exothermic reaction and degradation of the benzyloxyamino group[6].
Heavy Metals (Pd/C, Pt, Ru) Incompatible Segregate into dedicated "Catalyst Waste." Metals can auto-ignite organic solvent vapors[4].

References

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid". MedPro Disposal Insights (Feb 2026). Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". University of Tennessee. Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". University of Wisconsin Oshkosh. Available at: [Link]

  • MCF Environmental Services. "Hazardous Medical Waste Disposal: A Step-by-Step Guide". MCF Environmental (Oct 2025). Available at: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program". EWU EH&S. Available at:[Link]

  • Environmental Protection Agency (EPA). "Attachment H.1.1 – Bund Integrity Assessment". EPA Guidelines. Available at: [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
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Reactant of Route 2
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
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